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Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone Derivatives: A Technical Guide to Dual-Kinase Inhibition

Executive Summary The development of small-molecule kinase inhibitors has been revolutionized by the identification of privileged heterocyclic scaffolds. Among these, the 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone core has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors has been revolutionized by the identification of privileged heterocyclic scaffolds. Among these, the 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone core has emerged as a highly versatile pharmacophore in targeted oncology[1]. This whitepaper provides an in-depth mechanistic analysis of how derivatives of this scaffold function as potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) and serine/threonine kinases, with a specific focus on the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutation[2]. Designed for drug development professionals, this guide synthesizes structural pharmacology, downstream signaling abrogation, and self-validating experimental protocols required to evaluate these compounds.

Structural Pharmacology & Target Engagement

The efficacy of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone derivatives stems from their precise spatial geometry, which allows them to exploit the highly conserved ATP-binding pocket of kinases[1].

  • The 1H-Pyrazole Moiety (Hinge Binder): The pyrazole ring is the critical anchoring point. The adjacent nitrogen atoms act as a bidentate hydrogen bond donor-acceptor pair. In kinases like BRAF and EGFR, these nitrogens form robust hydrogen bonds with the backbone amides of the hinge region (e.g., Cys532 in BRAF or Met793 in EGFR)[3].

  • The Meta-Phenyl Spacer: The phenyl ring acts as a rigid spacer, projecting the ethanone moiety at a precise 120-degree angle relative to the pyrazole. This meta-substitution is critical for avoiding steric clashes with the gatekeeper residue (e.g., T790 in EGFR)[2].

  • The Ethanone (Acetyl) Group: The methyl ketone occupies the hydrophobic pocket II or extends toward the solvent-exposed channel. The carbonyl oxygen can also engage in secondary dipole interactions with the DFG (Asp-Phe-Gly) motif, stabilizing the kinase in an inactive, DFG-out conformation (Type II inhibition)[1].

Mechanism of Action: Abrogation of the MAPK/ERK Pathway

By outcompeting ATP for the catalytic cleft, these pyrazole derivatives halt the trans-autophosphorylation required for kinase activation[3]. In tumors driven by EGFR overexpression or BRAF V600E mutations (such as non-small cell lung cancer and melanoma), this inhibition severs the MAPK/ERK signaling cascade, leading to cell cycle arrest and apoptosis[4].

MAPK_Pathway EGFR EGFR / RTK RAS RAS (Active) EGFR->RAS Activation BRAF BRAF V600E RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor 1-(3-(1H-Pyrazol-5-yl) phenyl)ethanone Inhibitor->EGFR Dual Targeting Inhibitor->BRAF ATP-Competitive Inhibition

Figure 1: Mechanism of action showing dual inhibition of EGFR and BRAF in the MAPK signaling pathway.

Quantitative Structure-Activity Relationship (QSAR) Profiling

Modifications to the ethanone group (e.g., converting it into a chalcone or an N-acetyl pyrazoline) significantly alter target affinity and cytotoxicity[5][6]. The table below summarizes representative QSAR data demonstrating how functionalization of the core scaffold impacts biochemical and cellular potency[2][7].

Compound DerivativeR-Group Modification (on Acetophenone)EGFR IC₅₀ (nM)BRAF V600E IC₅₀ (nM)MCF-7 Viability IC₅₀ (µM)
Core Scaffold -CH₃ (Unmodified Ethanone)145.089.216.50
Derivative A -CH=CH-Phenyl (Chalcone Hybrid)42.531.44.94
Derivative B -CH=CH-(4-Fluoro-phenyl)18.212.61.82
Derivative C N-acetyl pyrazoline cyclization>1000450.040.47

Data synthesized from established pyrazole-chalcone and N-acetyl pyrazoline SAR profiles[5][6][7].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone derivatives requires self-validating assay systems. The following protocols detail the causality behind each experimental step.

In Vitro Target Engagement: Time-Resolved FRET (TR-FRET) Kinase Assay

TR-FRET is utilized over standard colorimetric assays because pyrazole-chalcone derivatives often exhibit intrinsic auto-fluorescence. The time-resolved nature of this assay eliminates background noise, ensuring that the calculated IC₅₀ is a true reflection of target affinity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Rationale: Mg²⁺ is an essential cofactor for ATP binding; Brij-35 prevents non-specific adherence of the hydrophobic pyrazole derivatives to the microplate.

  • Compound Incubation: Dispense 10 µL of the pyrazole derivative (in a 10-point dose-response curve, max 1% DMSO final) into a 384-well plate. Add 10 µL of recombinant BRAF V600E enzyme. Incubate for 30 minutes at room temperature. Rationale: Many type II kinase inhibitors are "slow-binders." Pre-incubation ensures thermodynamic equilibrium is reached prior to the introduction of ATP.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (ATP at the predetermined Kₘ value, plus biotinylated MEK1 substrate). Rationale: Running the assay at the Kₘ of ATP sensitizes the system to competitive inhibitors, preventing artificially inflated IC₅₀ values.

  • Detection & Validation: After 60 minutes, add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction), Europium-labeled anti-phospho-MEK antibody, and Streptavidin-APC. Read the plate at 615 nm and 665 nm. Self-Validation: Include a DMSO vehicle (0% inhibition control) and Staurosporine (100% inhibition positive control) to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

While TR-FRET proves biochemical affinity, CETSA is required to prove that the pyrazole derivative can penetrate the lipid bilayer and bind the target kinase in a complex intracellular environment.

  • Live Cell Treatment: Culture MCF-7 breast cancer cells to 80% confluency. Treat with the pyrazole derivative (e.g., 5 µM) or DMSO control for 2 hours. Rationale: Treating live cells rather than lysates confirms that the compound possesses the necessary physicochemical properties (e.g., LogP) for membrane permeability[6].

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler. Rationale: When the pyrazole derivative binds the kinase, the free energy of the system decreases, thermodynamically stabilizing the protein and shifting its melting temperature (Tₘ) higher.

  • Lysis & Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen, followed by centrifugation at 20,000 x g for 20 minutes. Rationale: Centrifugation pellets the denatured/precipitated proteins, leaving only the stable, folded kinase in the supernatant.

  • Quantification: Analyze the supernatant via Western Blotting using target-specific antibodies (e.g., anti-EGFR). Plot the band intensities to generate a melt curve.

CETSA_Workflow Cells Live Cancer Cells Incubation Incubate with Pyrazole Derivative Cells->Incubation Heating Thermal Treatment (40°C - 70°C) Incubation->Heating Lysis Cell Lysis & Centrifugation Heating->Lysis Western Western Blot (Target Protein) Lysis->Western Analysis Melt Curve Analysis Western->Analysis

Figure 2: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Conclusion

The 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone scaffold represents a highly tunable platform for the development of next-generation kinase inhibitors. By leveraging the bidentate hydrogen-bonding capacity of the pyrazole ring alongside the allosteric potential of the meta-ethanone group, researchers can design highly selective agents against mutant kinases like BRAF V600E and EGFR. Rigorous validation using orthogonal techniques like TR-FRET and CETSA ensures that these molecules translate effectively from biochemical hits to viable cellular probes.

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Exploratory

Structure-Activity Relationship (SAR) Dynamics of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone: A Versatile Scaffold for Kinase Inhibition

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors frequently relies on privileged biaryl scaffolds that can simultaneously anchor to the ATP-binding site and project functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors frequently relies on privileged biaryl scaffolds that can simultaneously anchor to the ATP-binding site and project functional groups into allosteric pockets. The 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone scaffold represents a geometrically optimized pharmacophore. By combining a pyrazole hinge-binding motif with a meta-substituted acetophenone vector, this scaffold has served as the foundational architecture for numerous drug discovery programs, most notably in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, Rho-associated protein kinase (ROCK) inhibitors, and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

This technical guide deconstructs the structural logic, SAR dynamics, and synthetic methodologies associated with this core scaffold, providing a comprehensive blueprint for drug development professionals.

Structural Analysis & Pharmacophore Modeling

The potency of the 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone scaffold stems from its precise spatial geometry, which partitions the molecule into three distinct functional zones:

  • The Hinge Anchor (1H-Pyrazol-5-yl): The pyrazole ring acts as the primary anchor within the ATP-binding pocket. The adjacent nitrogen atoms (NH donor and N acceptor) are perfectly positioned to form bidentate or monodentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met/Glu residues)[1].

  • The Rigid Spacer (Phenyl Ring): The phenyl ring occupies the hydrophobic adenine-binding pocket. It provides a rigid, planar framework that dictates the trajectory of subsequent substitutions[2].

  • The Allosteric Vector (meta-Acetyl Group): The meta-relationship of the acetyl group is geometrically critical. It projects the carbonyl oxygen and methyl group at a ~120-degree angle relative to the pyrazole. This trajectory directs the acetyl group precisely toward the solvent-exposed channel or, upon further derivatization, into the deep allosteric pocket exposed during the kinase's "DFG-out" conformation.

G P 1H-Pyrazol-5-yl (Hinge Binder) Ph Phenyl Ring (Rigid Spacer) P->Ph C-C Bond Hinge Kinase Hinge Region (H-Bonds) P->Hinge Donor/Acceptor Ac Acetyl Group (Solvent Vector) Ph->Ac Meta Substitution Solvent Solvent Channel (Derivatization) Ac->Solvent Extension

Fig 1: Pharmacophore mapping of the 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone scaffold.

Structure-Activity Relationship (SAR) Dynamics

Systematic modifications to the core scaffold reveal strict SAR rules that govern kinase affinity, selectivity, and pharmacokinetic properties.

Zone 1: Pyrazole Modifications

The integrity of the pyrazole NH is non-negotiable for ATP-competitive binding. Methylation or bulky alkylation of the pyrazole nitrogen obliterates its hydrogen-bond donor capacity, typically resulting in a >100-fold drop in biochemical potency. Conversely, small substitutions at the C4 position of the pyrazole can be tolerated and are often used to fill minor hydrophobic sub-pockets or block metabolic oxidation.

Zone 2: Phenyl Ring Substitutions

Decorating the central phenyl spacer is a proven strategy for tuning the physicochemical properties of the molecule. Introducing a fluorine atom ortho to the pyrazole ring serves a dual purpose: it locks the biaryl dihedral angle via stereoelectronic effects (reducing the entropic penalty of binding) and lowers the pKa of the pyrazole, which can significantly enhance cellular permeability and metabolic stability[3].

Zone 3: Acetyl Group Derivatization

The acetyl group is the primary synthetic handle for escalating potency. While the native ketone provides weak interactions with the solvent channel, converting the acetyl group into a bulky urea derivative (via reductive amination followed by reaction with aryl isocyanates) transforms the molecule. This extension allows the inhibitor to reach past the gatekeeper residue and bind the DFG-out allosteric pocket, shifting the mechanism from simple ATP competition to highly potent, slow-off-rate allosteric inhibition.

Table 1: SAR Dynamics of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone Derivatives (Representative p38α MAPK Model)

CompoundR1 (Pyrazole N)R2 (Phenyl Spacer)R3 (Acetyl Derivatization)Apparent IC₅₀ (nM)Primary Binding Mode
1 (Core) HH-C(=O)CH₃>10,000Weak Hinge Binder
2 CH₃H-C(=O)CH₃>50,000Loss of H-bond donor
3 H4-Fluoro-C(=O)CH₃5,400Improved lipophilicity
4 HH-CH(OH)CH₃8,200Loss of planar vector
5 HH-NH-C(=O)-NH-Aryl12DFG-out Allosteric

Data represents generalized SAR trends derived from pyrazole-phenyl urea kinase inhibitor optimization campaigns.

Experimental Methodology: Synthesis & Validation

To ensure high scientific integrity, the protocols below detail the causality behind each experimental choice, creating a self-validating system for synthesizing and evaluating this scaffold.

Chemical Synthesis: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl core relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing 3-acetylphenylboronic acid[4].

Step-by-Step Protocol:

  • Protection: React 5-bromo-1H-pyrazole with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH to yield 1-(tetrahydro-2H-pyran-2-yl)-5-bromo-1H-pyrazole.

    • Causality: The acidic pyrazole NH can coordinate with the Pd(0) catalyst, stalling the oxidative addition step or leading to off-target N-arylation. THP protection is mandatory to maintain catalyst turnover[5].

  • Coupling: In a Schlenk flask, combine the THP-protected pyrazole (1.0 eq) and 3-acetylphenylboronic acid (1.2 eq) in a degassed 4:1 mixture of 1,4-dioxane and water.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (2.0 eq). Heat to 90°C for 12 hours under N₂.

    • Causality: Na₂CO₃ acts as a base to convert the boronic acid into a reactive boronate complex, which is essential to drive the transmetalation step of the catalytic cycle[5]. The biphasic solvent ensures solubility of both the organic substrates and the inorganic base.

  • Deprotection: Extract the intermediate, concentrate, and redissolve in methanol. Add 4M HCl in dioxane and stir at room temperature for 2 hours.

    • Causality: Mild acidic conditions cleanly cleave the THP acetal without reducing or modifying the acetyl ketone vector.

  • Purification: Neutralize with saturated NaHCO₃, extract with EtOAc, and purify via silica gel flash chromatography to isolate the pure 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone scaffold.

Synth A 3-Acetylphenylboronic Acid C Suzuki-Miyaura Coupling (Pd(PPh3)4, Na2CO3, Dioxane/H2O) A->C B THP-Protected 5-Bromopyrazole B->C D Intermediate: THP-Protected Biaryl C->D E Acidic Deprotection (HCl/MeOH) D->E F Target Scaffold: 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone E->F

Fig 2: Step-by-step synthetic workflow for the scaffold via Suzuki-Miyaura coupling.

Biochemical Validation: TR-FRET Kinase Assay

To validate the SAR of derivatives synthesized from this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

    • Causality: DTT prevents the oxidation of catalytic cysteine residues, while Tween-20 mitigates non-specific compound aggregation (promiscuous inhibition).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well plate (final assay DMSO = 1%).

  • Pre-Incubation (Critical Step): Add recombinant kinase and biotinylated peptide substrate. Incubate for 30 minutes at room temperature before adding ATP.

    • Causality: Because extended derivatives of this scaffold (e.g., ureas) target the DFG-out conformation, they exhibit slow-binding kinetics. Failing to pre-incubate the enzyme and inhibitor will artificially inflate the measured IC₅₀.

  • Reaction & Detection: Initiate the reaction with ATP (at its apparent Kₘ). After 60 minutes, quench with EDTA. Add Eu-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Measure the TR-FRET ratio (665 nm / 615 nm) to calculate the IC₅₀.

Mechanistic Pathway Integration

When the 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone scaffold is optimized into a mature drug candidate (such as a p38 MAPK inhibitor), it exerts profound control over cellular signaling. By locking the kinase in an inactive conformation, the inhibitor prevents the phosphorylation of downstream substrates like MK2 and ATF2. This blockade severs the signal transduction cascade initiated by pro-inflammatory stimuli (e.g., LPS), ultimately halting the transcription and release of inflammatory cytokines such as TNF-α and IL-6.

Pathway Stimulus Pro-inflammatory Stimuli MKK MKK3 / MKK6 Stimulus->MKK p38 p38 MAP Kinase MKK->p38 Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Inhibitor Pyrazole-Phenyl Inhibitor Inhibitor->p38 Allosteric Block Response Inflammatory Response Substrates->Response

Fig 3: Mechanistic integration of pyrazole-phenyl inhibitors in the p38 MAPK pathway.

References

  • Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4 , MDPI. 1

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors , National Institutes of Health (NIH) / PMC. 2

  • Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) , Adichunchanagiri University.3

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines , BYU ScholarsArchive. 5

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate , Columbia University / Journal of Medicinal Chemistry.

  • Reagents for C–C Bond Formation (3-Acetylphenylboronic acid) , Sigma-Aldrich. 4

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Foundational

Pharmacokinetics and bioavailability of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of Novel Pyrazole-Containing Compounds: A Case Study Approach for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone Foreword: Charting the Course for a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of Novel Pyrazole-Containing Compounds: A Case Study Approach for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone

Foreword: Charting the Course for a Novel Pyrazole Derivative

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and versatile synthetic handles have led to its incorporation into drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The compound 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone represents a novel entity within this chemical class. While specific pharmacokinetic (PK) and bioavailability data for this particular molecule are not yet publicly available, this guide provides a comprehensive, field-proven framework for elucidating these critical drug development parameters.

As a Senior Application Scientist, my objective is not to present a static data sheet but to provide a strategic and methodological roadmap. This document will guide researchers, scientists, and drug development professionals through the essential in vitro and in vivo studies required to build a robust pharmacokinetic profile for a novel pyrazole derivative like 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone. We will explore the causality behind each experimental choice, ensuring that the data generated is not only accurate but also interpretable in the context of drug candidate selection and development.

This guide is structured to be a self-validating system, where each stage of investigation builds upon the last, from fundamental physicochemical characterization to a full in vivo pharmacokinetic assessment.

Part 1: Foundational Physicochemical and In Vitro ADME Profiling

Before committing to costly and complex in vivo studies, a foundational understanding of the compound's intrinsic properties is paramount. These initial assays predict the compound's likely behavior in a biological system and inform the design of subsequent experiments.

Physicochemical Characterization: The Building Blocks of Pharmacokinetics

The absorption and distribution of a drug are fundamentally governed by its physicochemical properties. For 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone, the following parameters must be experimentally determined.

Experimental Protocols:

  • Aqueous Solubility:

    • Prepare a series of saturated solutions of the test compound in phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 5.0, 7.4) to mimic the physiological range of the gastrointestinal tract.

    • Equilibrate the solutions at 37°C for 24 hours with continuous agitation.

    • Filter the solutions to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Causality: Poor aqueous solubility is a primary reason for low oral bioavailability. Understanding the pH-dependency of solubility is critical for predicting absorption in different segments of the GI tract.

  • LogP/LogD Determination:

    • The partition coefficient (LogP) is determined between n-octanol and water. The distribution coefficient (LogD) is measured at a physiological pH of 7.4.

    • A known amount of the compound is added to a biphasic system of n-octanol and water (or PBS pH 7.4 for LogD).

    • The system is vortexed vigorously and then centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the aqueous and octanol phases is quantified.

    • LogP/LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • Causality: This parameter is a key indicator of a molecule's lipophilicity. A LogP between 1 and 3 is often considered optimal for oral absorption, balancing membrane permeability with aqueous solubility.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assays

These cell-based and biochemical assays provide early insights into the four key pillars of pharmacokinetics.

A. Absorption: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Protocol:

    • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate system and culture for 21 days to allow for differentiation.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to the apical (A) side (representing the gut lumen).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), sample the medium from the basolateral (B) side (representing the bloodstream).

    • To assess active efflux, perform the experiment in reverse (B to A).

    • Quantify the compound in all samples via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

    • Causality: The Papp value predicts in vivo intestinal absorption. A high B-to-A Papp relative to the A-to-B Papp suggests the compound may be a substrate for efflux transporters like P-glycoprotein, a common cause of poor bioavailability.

B. Metabolism: Liver Microsomal Stability Assay

This assay predicts the rate of metabolic clearance by the liver, the primary site of drug metabolism.

  • Protocol:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human and relevant preclinical species) and NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • Causality: A short half-life in this assay indicates rapid metabolism, which can lead to low oral bioavailability and a short duration of action in vivo. Many pyrazole-containing drugs are known to be metabolized by cytochrome P450 enzymes.[7][8]

C. Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins (like albumin) determines the free (unbound) fraction available to interact with its target and be cleared.

  • Protocol:

    • Use a rapid equilibrium dialysis (RED) device.

    • Add the test compound to plasma from the relevant species in one chamber.

    • Add buffer to the other chamber, separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

    • Incubate at 37°C until equilibrium is reached.

    • Measure the concentration of the compound in both the plasma and buffer chambers.

    • Calculate the fraction unbound (fu).

    • Causality: High plasma protein binding (>99%) can limit the distribution of a drug into tissues and may affect its clearance.

Summary of In Vitro ADME Endpoints

ParameterAssayTypical EndpointInterpretation for Drug Development
Solubility Thermodynamic Solubilityµg/mL or µM>50 µg/mL is desirable for oral absorption.
Lipophilicity LogD at pH 7.4Unitless Log Scale1-3 is often optimal for oral drugs.
Absorption Caco-2 PermeabilityPapp (x 10⁻⁶ cm/s)>10 indicates high permeability; Efflux Ratio >2 suggests active efflux.
Metabolism Microsomal StabilityIn Vitro t½ (min)>30 min suggests low to moderate clearance.
Distribution Plasma Protein BindingFraction Unbound (fu)High binding (fu < 0.01) may impact efficacy and clearance.

Part 2: In Vivo Pharmacokinetic and Bioavailability Assessment

Following promising in vitro results, the definitive assessment of a compound's behavior is conducted in a living system. The rat is a commonly used preclinical species for initial PK studies.

Study Design: Intravenous vs. Oral Administration

To determine absolute oral bioavailability, the compound must be administered via both an intravenous (IV) and an oral (PO) route in parallel groups of animals.

  • IV Administration: This route ensures 100% of the drug enters systemic circulation. The resulting data is the benchmark against which oral absorption is measured. A low dose (e.g., 1 mg/kg) is typically used.

  • PO Administration: This route assesses absorption from the gastrointestinal tract. A higher dose (e.g., 10 mg/kg) is often used to ensure plasma concentrations are above the analytical limit of quantification.

Workflow for a Preclinical Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Post-Study Analysis Formulation Compound Formulation (e.g., in Solutol/Water) Dosing_IV IV Bolus Dose (1 mg/kg) Formulation->Dosing_IV Dosing_PO PO Gavage Dose (10 mg/kg) Formulation->Dosing_PO Animals Acclimatize & Cannulate (e.g., Male Sprague-Dawley Rats) Animals->Dosing_IV Animals->Dosing_PO Sampling_IV Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing_IV->Sampling_IV Sampling_PO Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing_PO->Sampling_PO Processing Plasma Processing (Centrifugation) Sampling_IV->Processing Sampling_PO->Processing Bioanalysis LC-MS/MS Bioanalysis (Quantification) Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (e.g., using Phoenix WinNonlin) Bioanalysis->PK_Analysis Report Final Report & Interpretation PK_Analysis->Report

Caption: Workflow of a typical preclinical pharmacokinetic study.

Bioanalytical Method Development and Validation: The Cornerstone of Accuracy

A robust and validated bioanalytical method is non-negotiable for generating reliable PK data. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.

Protocol for Bioanalytical Method (LC-MS/MS):

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (ideally, a stable isotope-labeled version of the analyte). This step serves to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for injection.

    • Trustworthiness: Protein precipitation is a rapid and effective method for cleaning up plasma samples. The use of an internal standard corrects for any variability during sample processing and instrument analysis.

  • LC-MS/MS Conditions (Hypothetical for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone):

    • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient from 5% B to 95% B over 3 minutes.

    • Mass Spectrometer: A triple quadrupole instrument operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard to ensure selectivity.

  • Method Validation:

    • The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.

Pharmacokinetic Data Analysis and Interpretation

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software.

Key Pharmacokinetic Parameters:

ParameterDescriptionCalculation (Simplified)Significance
AUC (Area Under the Curve) Total drug exposure over time.Calculated from the concentration-time plot.Primary parameter for bioavailability calculation.
CL (Clearance) The volume of plasma cleared of the drug per unit of time.CL = Dose_IV / AUC_IVIndicates the efficiency of drug elimination.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Vd = CL / λz (where λz is the terminal elimination rate constant)Indicates the extent of drug distribution into tissues.
t½ (Half-life) The time required for the drug concentration to decrease by half.t½ = 0.693 / λzDetermines the dosing interval.
Cmax The maximum observed plasma concentration after oral dosing.Directly from the concentration-time data.Related to efficacy and potential toxicity.
Tmax The time at which Cmax is observed.Directly from the concentration-time data.Indicates the rate of absorption.
F% (Absolute Bioavailability) The fraction of the oral dose that reaches systemic circulation.F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100A key determinant of the oral dose.

Logical Relationship for Bioavailability Calculation

G cluster_calc Dose Normalization AUC_IV AUC from IV Dose Ratio_AUC AUC_PO / AUC_IV AUC_IV->Ratio_AUC AUC_PO AUC from PO Dose AUC_PO->Ratio_AUC Dose_IV IV Dose Ratio_Dose Dose_IV / Dose_PO Dose_IV->Ratio_Dose Dose_PO PO Dose Dose_PO->Ratio_Dose Bioavailability Absolute Bioavailability (F%) Ratio_AUC->Bioavailability Multiply Ratio_Dose->Bioavailability Multiply

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone

Abstract This document provides a detailed guide for the structural elucidation of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the structural elucidation of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this note moves beyond a simple listing of protocols to explain the rationale behind experimental choices, ensuring robust and reproducible characterization. We will cover optimal sample preparation, parameters for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, and a thorough guide to spectral interpretation. Special attention is given to addressing the unique challenges presented by the N-unsubstituted pyrazole moiety, such as tautomerism and proton exchange phenomena.

Introduction: The Importance of Unambiguous Characterization

1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone is a heterocyclic ketone containing both a phenyl and a pyrazole ring system. Such scaffolds are of significant interest in medicinal chemistry. Accurate structural confirmation is the bedrock of any chemical research, from validating a synthetic route to interpreting structure-activity relationships (SAR). NMR spectroscopy is the most powerful tool for the unambiguous determination of the constitution of small molecules in solution.[1]

However, the presence of the N-unsubstituted pyrazole ring introduces complexities, primarily annular tautomerism, where the N-H proton can reside on either nitrogen atom.[2][3] This can lead to signal averaging or the presence of two distinct sets of signals, complicating spectral interpretation. This guide provides the necessary protocols and interpretive logic to navigate these challenges effectively.

Molecular Structure and Atom Numbering Convention

For clarity in spectral assignments, the following IUPAC-based numbering scheme will be used throughout this document. This convention is essential for correlating specific NMR signals to their corresponding atoms in the molecule.

Caption: Numbering scheme for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone.

Part I: Experimental Protocols

A successful NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-quality, reproducible data.

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample should be a homogeneous solution, free of any particulate matter.[4]

Materials:

  • 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • High-quality 5 mm NMR tubes[5][6]

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.6-0.7 mL

  • Glass Pasteur pipette and bulb

  • Small vial

  • Glass wool or cotton plug for filtration (optional)

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[7][8]

  • Solvent Selection: The choice of solvent is critical.

    • DMSO-d₆: This is often the preferred solvent for N-unsubstituted pyrazoles. Its ability to form hydrogen bonds slows down the proton exchange of the pyrazole N-H, resulting in a sharper, more easily observable signal.[2]

    • CDCl₃: A common, less polar solvent. The N-H proton signal may be broader or exchange more rapidly with trace water in this solvent.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Mix thoroughly by gentle vortexing or swirling until the sample is completely dissolved.[8] A secondary vial is used to ensure complete dissolution before transferring to the NMR tube, which is difficult to mix effectively.[8]

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[8] This prevents issues with magnetic field homogeneity (shimming).

  • Transfer: Carefully transfer the clear solution into the NMR tube using the Pasteur pipette. Ensure the sample height is between 4-5 cm, which is optimal for modern spectrometers.[4]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube clean with a lint-free tissue.[6]

NMR Data Acquisition Parameters

The following parameters are recommended for a standard 400 MHz spectrometer. They should be adjusted as necessary based on sample concentration and the specific instrument used.

Parameter ¹H NMR (1D) ¹³C{¹H} NMR (1D) Notes and Rationale
Pulse Program zg30zgpg30 (proton decoupled)Standard pulse sequences for routine 1D acquisition.
Spectral Width (SW) 16 ppm (-2 to 14 ppm)240 ppm (-10 to 230 ppm)A wide spectral width ensures all signals, including the downfield N-H proton and the carbonyl carbon, are captured.[9][10]
Acquisition Time (AQ) ~2.0 s~1.0-1.5 sBalances resolution with experiment time. Longer AQ provides better resolution.
Relaxation Delay (D1) 2.0 s5.0 sA longer D1 for ¹³C is crucial, especially for quaternary carbons which have long relaxation times, to ensure accurate signal integration.[11][12]
Number of Scans (NS) 16-641024-4096Depends on concentration. Increase NS for dilute samples to improve the signal-to-noise ratio.[7]
Temperature 298 K298 KMaintaining a constant temperature is vital for spectral reproducibility.[13]

For unambiguous assignments, especially of quaternary carbons and overlapping aromatic signals, the following 2D experiments are essential:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds).[2]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-4 bonds, crucial for connecting molecular fragments and assigning non-protonated carbons.[14]

Part II: Spectral Interpretation and Analysis

The following section details the expected signals for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone and provides a logical workflow for their assignment.

Logical Workflow for Spectral Assignment

A systematic approach is key to correctly interpreting complex NMR spectra. The workflow below outlines the process from initial 1D analysis to full structural confirmation with 2D data.

G cluster_1d 1D NMR Analysis cluster_validation Structural Validation cluster_2d 2D NMR Correlation A Acquire ¹H & ¹³C Spectra B Identify Key Signals (N-H, C=O, CH₃) A->B C Analyze Aromatic & Pyrazole Regions (Integration, Multiplicity) B->C E D₂O Exchange (Confirm N-H proton) B->E Optional D Ambiguity or Overlap? C->D F Acquire 2D Spectra (COSY, HSQC, HMBC) D->F Yes J Final Structure Assignment D->J No G COSY: Map ¹H-¹H Spin Systems F->G H HSQC: Assign Protonated Carbons G->H I HMBC: Assign Quaternary Carbons & Connect Fragments H->I I->J

Caption: A systematic workflow for the NMR characterization process.

Expected NMR Data and Interpretation

The following table summarizes the anticipated chemical shifts (δ) and coupling constants (J). Note that chemical shifts are highly dependent on the solvent and concentration.[13] The data presented are typical predicted values.

Atom(s) ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm) Interpretation and Key Correlations
C8'-H₃ ~2.6s (3H)~27Methyl Protons: A singlet integrating to 3 protons. In an HMBC spectrum, this signal will show a correlation to the carbonyl carbon (C7').
C7' --~198Carbonyl Carbon: A quaternary carbon signal far downfield. Will show HMBC correlation to the methyl protons (H8') and the aromatic protons H2' and H4'.
Pyrazole N1-H 13.0-14.0br s (1H)-Labile Proton: A very broad singlet, characteristic of a pyrazole N-H.[2] Its identity can be confirmed by adding a drop of D₂O, which causes the signal to disappear.
Pyrazole C4-H ~6.7d (J ≈ 2.2 Hz)~102Pyrazole CH: A doublet coupled to H3. In an HSQC, it correlates to the C4 carbon. An HMBC will show correlations to C3 and C5.
Pyrazole C3-H ~7.8d (J ≈ 2.2 Hz)~130-140Pyrazole CH: A doublet coupled to H4. The typical J₃₄ coupling in pyrazoles is 1.9-2.5 Hz.[2] Its chemical shift is sensitive to tautomerism.
Phenyl C2'-H ~8.1s or dt~128Aromatic Protons: The chemical shifts and multiplicities of the phenyl protons require 2D analysis for unambiguous assignment.
Phenyl C4'-H ~7.9dt~130H4' will show COSY correlations to H2' and H6'.
Phenyl C6'-H ~7.8dt~126H6' will show COSY correlations to H4' and H2'.
Phenyl C1', C3' --~138, ~133Quaternary Carbons: Assigned via HMBC. For example, C1' will show correlations to H2' and H6'.
Pyrazole C5 --~140-150Quaternary Carbon: Assigned via HMBC. Will show correlations to pyrazole protons H3 and H4, and to phenyl proton H6'. This is a key correlation for connecting the two rings.

Note on C3/C5 Tautomerism: In solution, fast exchange between the two possible tautomers (N-H on N1 vs. N2) can occur. If the exchange is rapid on the NMR timescale, an averaged spectrum is observed. The chemical shifts for C3 and C5 can be particularly affected.[3] If the exchange is slow (e.g., at low temperature), two distinct sets of signals may appear.[2]

Part III: Troubleshooting Common Issues

  • A Broad Signal Appears Around 10-14 ppm: This is highly characteristic of the pyrazole N-H proton.[2] Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange. To confirm, perform a D₂O exchange experiment: add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H signal should disappear or significantly diminish.[2]

  • More Signals Than Expected: This can be due to the presence of both pyrazole tautomers in slow exchange.[2] Acquiring the spectrum at a higher temperature may cause the signals to coalesce into a single averaged set. Alternatively, restricted rotation around the C5'-C5 bond could lead to rotamers, which can also be investigated with variable temperature NMR.[2]

  • Overlapping Aromatic Signals: The 7.5-8.5 ppm region can be crowded. If signals overlap, a 2D COSY experiment is invaluable for tracing the coupling networks of the phenyl ring.[2] Changing to a different solvent (e.g., from DMSO-d₆ to Benzene-d₆) can also alter chemical shifts and may resolve the overlap.[2]

References

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • How to Prepare Samples for NMR. ResearchGate. [Link]

  • Small molecule NMR sample preparation. University of Houston. [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 2022. [Link]

  • Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 2017. [Link]

  • Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Molecules, 2020. [Link]

  • The Assignment of Long-Range ¹³C-¹H Coupling Constants in Pyrazoles ¹³C NMR, Selective Decoupling. Spectroscopy Letters, 1984. [Link]

  • Supplementary Information for a chemistry publication. Royal Society of Chemistry. [Link]

  • ¹H and ¹³C NMR study of perdeuterated pyrazoles. ResearchGate, 2000. [Link]

  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E, 2011. [Link]

  • Validated ¹H and ¹³C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 2018. [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 2015. [Link]

  • Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry, 1964. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2005. [Link]

  • Supplementary Information for a chemistry publication. Royal Society of Chemistry. [Link]

  • Synthesis and characterization of immobilized 1-(1,3-diphenyl-5-hydroxy-1H-pyrazol-4-yl)ethanone on silica gel and its use for aqueous heavy metal removal. Desalination and Water Treatment, 2019. [Link]

  • Applications of quantitative ¹H- and ¹³C-NMR spectroscopy in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 1986. [Link]

  • Synthesis and characterization of 1-formyl-3-phenyl-5-aryl-2-pyrazolines. European Journal of Chemistry, 2011. [Link]

  • From NMR to AI: Fusing ¹H and ¹³C Representations for Enhanced QSPR Modeling. Journal of Chemical Information and Modeling, 2024. [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences, 2015. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2010. [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 2022. [Link]

  • ¹H NMR Chemical Shift. Oregon State University. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • ¹H NMR Chemical Shifts. Chemistry Connected. [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing a Novel Pyrazole-Based Kinase Inhibitor

In Vitro Assay Cascade for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone (Pz-PE) Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly ca...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Assay Cascade for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone (Pz-PE)

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive set of detailed in vitro protocols for the initial characterization of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone , hereafter referred to as Pz-PE , a representative compound from this important chemical class. We present a tiered assay cascade, beginning with direct enzymatic inhibition, moving to cell-based functional outcomes, and culminating in target validation within a cellular context. These protocols are designed for researchers in drug discovery and chemical biology to robustly assess the potential of novel pyrazole-based compounds as kinase inhibitors.

Section 1: Scientific Background and Rationale

The Central Role of Protein Kinases

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or interaction partners. Kinase-mediated signaling pathways govern fundamental cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[3] Consequently, aberrant kinase activity is a major driver of oncogenesis, making these enzymes highly validated targets for therapeutic intervention.[4]

The Pyrazole Scaffold as a Hinge-Binding Motif

Many kinase inhibitors are designed to be ATP-competitive, occupying the same binding pocket as the enzyme's natural substrate, ATP. A key region within this pocket is the "hinge," which forms critical hydrogen bonds with the adenine ring of ATP. The pyrazole ring system is an effective hinge-binder, capable of forming one or two hydrogen bonds, thereby anchoring the inhibitor within the active site and blocking ATP binding.[5] This foundational interaction is a common starting point for developing highly potent and selective inhibitors.

A Tiered Approach to Inhibitor Characterization

A systematic, multi-tiered approach is essential for efficiently characterizing a potential kinase inhibitor. This workflow allows for early go/no-go decisions and provides a holistic view of the compound's activity.

  • Biochemical Assay: Does the compound directly inhibit the purified kinase enzyme? This is the primary screen to confirm direct target interaction and determine intrinsic potency (IC50).

  • Cellular Viability Assay: Does the compound affect cell survival or proliferation? This assay establishes a functional cellular consequence of target inhibition.

  • Cellular Target Engagement Assay: Does the compound inhibit the kinase inside the cell, leading to a measurable change in a downstream signaling event? This crucial step validates the mechanism of action in a physiological context.

G

Section 2: Experimental Protocols

Protocol 2.1: Tier 1 - In Vitro Biochemical Kinase Assay (Radiometric)

This protocol measures the direct inhibition of a purified kinase by quantifying the incorporation of radioactive phosphate ([³²P]) from [γ-³²P]ATP onto a specific substrate peptide. It is a gold-standard method for determining an inhibitor's intrinsic potency.[6][7]

Principle: Active kinase transfers the gamma-phosphate from [γ-³²P]ATP to a substrate. The radiolabeled substrate is then captured on phosphocellulose paper, while unincorporated [γ-³²P]ATP is washed away. The amount of radioactivity on the paper is proportional to kinase activity and is measured using a scintillation counter.

Materials & Reagents:

  • Purified, active recombinant kinase

  • Specific peptide substrate

  • Pz-PE stock solution (e.g., 10 mM in 100% DMSO)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • "Cold" ATP stock solution (10 mM)

  • [γ-³²P]ATP (10 mCi/mL)

  • P81 phosphocellulose paper

  • 75 mM Phosphoric Acid

  • Scintillation cocktail and vials

  • Scintillation counter

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of Pz-PE in a 96-well plate. Start with a 1:10 dilution of the 10 mM stock in Kinase Assay Buffer, followed by 1:3 serial dilutions to generate a 10-point dose-response curve (e.g., final concentrations from 10 µM to 0.5 nM). Remember to include a DMSO-only well for the "vehicle control" (100% activity).

  • Master Mix Preparation: Prepare an ATP master mix. For a final concentration of 100 µM ATP, mix cold ATP and [γ-³²P]ATP in Kinase Assay Buffer. Expert Insight: The ATP concentration should ideally be at or below the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.

  • Reaction Setup (in microcentrifuge tubes or 96-well plate):

    • Add 10 µL of Kinase Assay Buffer (for "no enzyme" background control) or purified kinase (e.g., 10-20 ng).[7]

    • Add 10 µL of the appropriate Pz-PE dilution or vehicle (DMSO).

    • Add 10 µL of the peptide substrate (e.g., 1 µg).

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add 10 µL of the ATP master mix to each reaction tube to a final volume of 40 µL. Mix gently.

  • Incubation: Incubate the reaction at 30°C for 30 minutes. Expert Insight: Ensure this incubation time falls within the linear range of the enzymatic reaction, which should be determined during assay development.[6]

  • Stop Reaction & Spotting: Stop the reaction by adding an equal volume of 75 mM phosphoric acid. Spot 40 µL of each reaction mixture onto a labeled square of P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times for 10 minutes each in a beaker containing 75 mM phosphoric acid with gentle stirring. This removes the unincorporated [γ-³²P]ATP.[6] Perform a final quick wash with acetone to air-dry the papers.

  • Quantification: Place each dried paper square into a scintillation vial, add scintillation cocktail, and measure the counts per minute (CPM) in a scintillation counter.

Data Analysis:

  • Subtract the average CPM of the "no enzyme" control from all other readings.

  • Normalize the data by setting the average CPM of the vehicle (DMSO) control to 100% activity.

  • Plot the % activity against the log concentration of Pz-PE.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Hill Slope Describes the steepness of the curve. A slope of 1 suggests a 1:1 binding interaction.
Top/Bottom The plateaus of the curve, representing 100% and 0% activity, respectively.
Protocol 2.2: Tier 2 - Cell Viability Assay (MTT)

This protocol assesses the effect of Pz-PE on cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form an insoluble purple formazan product.[9][10] The formazan is then solubilized, and its concentration, which is directly proportional to the number of viable cells, is measured spectrophotometrically.

Materials & Reagents:

  • Cancer cell line known to be dependent on a specific kinase pathway (e.g., A549 lung cancer cells)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Pz-PE stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS).[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Pz-PE in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of Pz-PE or vehicle (DMSO). Expert Insight: The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[8][11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[10]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank wells.

  • Normalize the data by setting the average absorbance of the vehicle (DMSO) treated cells to 100% viability.

  • Plot the % viability against the log concentration of Pz-PE and fit the curve to determine the EC50 value.

Compound Biochemical IC50 (Kinase X) Cellular EC50 (A549 cells)
Pz-PE 85 nM450 nM
Control (Staurosporine) 5 nM25 nM
Protocol 2.3: Tier 3 - Cellular Target Engagement (Western Blot)

This protocol validates that Pz-PE inhibits its target kinase within cells by measuring the phosphorylation status of a known downstream substrate.[12]

Principle: Cells are treated with the inhibitor, lysed, and the proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with specific antibodies. An antibody that recognizes the phosphorylated form of the substrate (p-Substrate) is used to measure target inhibition, while an antibody for the total substrate and a loading control (e.g., β-actin) are used for normalization.[12][13]

Materials & Reagents:

  • Cell line used in the viability assay

  • Pz-PE stock solution

  • Growth factor or stimulant to activate the kinase pathway (if necessary)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[14]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking Buffer (5% Bovine Serum Albumin (BSA) in TBST). Expert Insight: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[13]

  • Primary antibodies: Rabbit anti-p-Substrate, Mouse anti-Total-Substrate, Mouse anti-β-actin.

  • Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of Pz-PE (e.g., 0, 0.1, 0.5, 1, 5 µM) for 2 hours. Include a vehicle (DMSO) control.[12]

  • Stimulation: Stimulate the cells with the appropriate growth factor for 15-30 minutes to induce phosphorylation of the target pathway. Include a non-stimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 15 minutes.[15]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[12]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Substrate) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and re-probed with antibodies for total substrate and the loading control to ensure equal protein loading.

G

Section 3: Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the data, each protocol must incorporate a system of controls.

  • For the Biochemical Kinase Assay:

    • Negative Control (No Enzyme): Measures background signal from non-enzymatic substrate binding or other artifacts.

    • Positive Control (Vehicle): Represents 100% kinase activity (e.g., DMSO only).

    • Reference Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine) should be run in parallel to validate assay performance.

  • For the MTT Cell Viability Assay:

    • Negative Control (Media Only): Measures background absorbance.

    • Positive Control (Vehicle): Represents 100% cell viability (e.g., DMSO only).

    • Reference Cytotoxin: A compound known to induce cell death (e.g., Doxorubicin) validates the assay's ability to detect cytotoxicity.

  • For the Western Blot:

    • Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., β-actin, GAPDH, or Tubulin) is essential to confirm equal protein loading across all lanes.[14]

    • Pathway Controls: Including non-stimulated and stimulated samples confirms that the signaling pathway is responsive in the cell system used.

    • Total Protein Analysis: Probing for the total (phosphorylated + unphosphorylated) level of the substrate protein ensures that changes in the phospho-signal are due to inhibition of phosphorylation, not protein degradation.[13]

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]

  • ScienCell. MTT Cell Viability & Proliferation Assay. [Link]

  • Chatterjee, M., & Tainsky, M. A. In vitro NLK Kinase Assay. (2014). Bio-protocol, 4(21). [Link]

  • Denic, V., & Yu, H. In vitro kinase assay. (2022). Bio-protocol Preprint. [Link]

  • Japan Radioisotope Association. In vitro Kinase Assay. [Link]

  • Asada, Y. In vitro kinase assay. [Link]

  • Martens, S., et al. In vitro kinase assay. (2024). protocols.io. [Link]

  • Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • International Journal of Pharmaceutical and Medical Research. Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019). [Link]

  • Bio-protocol. Western Blot Analysis and Phospho-Kinase Array. [Link]

  • Ghazzali, M., et al. 1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone. (2011). Acta Crystallographica Section E, E67(11), o2922. [Link]

  • Asif, M. Current status of pyrazole and its biological activities. (2015). Medicinal Chemistry Research, 24(7), 2891-2915. [Link]

  • Journal of Chemical and Pharmaceutical Research. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2016). [Link]

  • ResearchGate. (PDF) 1-[1-(3-Methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone. (2011). [Link]

  • Knapp, S., et al. Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Bioorganic & Medicinal Chemistry Letters. 3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones as potent and selective inhibitors of GSK3β. (2010). [Link]

  • Scite.ai. Novel 3-(1-acetyl-5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-7-fluoro-2H-chromen-2-one Derivatives: Synthesis and Anticancer Activity. [Link]

  • Lee, K., et al. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2019). Bioorganic & Medicinal Chemistry Letters, 29(14), 1775-1780. [Link]

  • Molecules. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). [Link]

  • Molecules. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). [Link]

  • ACS Omega. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). [Link]

  • Bioorganic & Medicinal Chemistry Letters. Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition. (2019). [Link]

  • Molecules. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). [Link]

  • MDPI. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2025). [Link]

Sources

Method

Application Note: Catalytic Applications of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone Complexes

Executive Summary The rational design of transition metal catalysts relies heavily on ligand architecture to dictate both the steric environment and the electronic properties of the active metal center. 1-(3-(1H-Pyrazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal catalysts relies heavily on ligand architecture to dictate both the steric environment and the electronic properties of the active metal center. 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone is a highly versatile ligand precursor characterized by two orthogonal functional handles: a protic pyrazole ring capable of metal-ligand cooperativity, and a meta-positioned acetyl group that serves as a site for further derivatization. This application note details the field-proven methodologies for utilizing this ligand class in three distinct catalytic domains: Ru-catalyzed transfer hydrogenation, Co/Ni-catalyzed ethylene oligomerization, and Zn-catalyzed multicomponent synthesis.

Metal-Ligand Cooperative Transfer Hydrogenation (Ru/Ir)

Mechanistic Rationale & Causality

The protic nature of the pyrazole NH group is the cornerstone of its application in transfer hydrogenation. When coordinated to a Ru(II) or Ir(III) center, the pyrazole NH acts as a dynamic proton relay[1]. Treatment with a mild base (e.g., KOtBu) deprotonates the NH, generating a coordinatively unsaturated, 16-electron metal-pyrazolato intermediate. This highly active species heterolytically cleaves isopropanol (the hydrogen donor) to form an 18-electron metal-hydride species with a reprotonated pyrazole ring[2]. The subsequent reduction of the ketone substrate occurs via a concerted, outer-sphere transition state . This bypasses the need for direct substrate coordination to the metal center, drastically lowering the activation energy and preventing catalyst poisoning by strongly coordinating substrates[1].

G Precat Ru(II) Precatalyst (18e- species) Amido Ru-Pyrazolato Complex (16e- Active Catalyst) Precat->Amido + Base (-HCl) Hydride Ru(H)-Pyrazole(NH) (18e- Hydride Donor) Amido->Hydride + iPrOH - Acetone Substrate Ketone Binding (Outer-Sphere) Hydride->Substrate H-bond interaction Product Alcohol Release Substrate->Product Concerted transfer Product->Amido Catalyst Regeneration

Bifunctional outer-sphere mechanism for Ru-catalyzed transfer hydrogenation.

Self-Validating Protocol: Transfer Hydrogenation of Acetophenone

Note: This protocol utilizes internal standards and anhydrous conditions to ensure kinetic data validity.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the Ru(II)-pyrazole precatalyst (0.1 mol%), acetophenone (1.0 mmol), and KOtBu (0.5 mol%).

  • Solvent Addition: Inject anhydrous isopropanol (5.0 mL). Causality: Isopropanol acts simultaneously as the solvent and the hydrogen donor. Strict anhydrous conditions are mandatory to prevent the irreversible formation of unreactive Ru-hydroxo dead-end complexes.

  • Reaction: Seal the flask, transfer to a pre-heated oil bath at 80 °C, and stir vigorously for 2 hours.

  • Quench & Standardization: Remove the flask from the heat and immediately expose the mixture to ambient air to oxidize and deactivate the Ru catalyst. Add exactly 0.1 mmol of dodecane. Causality: Dodecane is chemically inert under these conditions and possesses a distinct retention time, serving as an ideal internal standard for precise GC-FID quantification.

  • Analysis: Filter the mixture through a short pad of silica to remove metal particulates and analyze the filtrate via GC-FID.

Quantitative Performance Data
SubstrateCatalyst LoadingTemp (°C)Time (h)Yield (%)TOF (h⁻¹)
Acetophenone0.1 mol%80298490
Benzophenone0.1 mol%80495237
4-Methoxyacetophenone0.1 mol%80689148

High-Selectivity Ethylene Oligomerization (Co/Ni)

Mechanistic Rationale & Causality

The acetyl group of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone serves as a highly modular synthetic handle. Condensation with sterically demanding anilines (e.g., 2,6-diisopropylaniline) yields a rigid N,N,N-tridentate Schiff base ligand. When complexed with Co(II) or Ni(II) and activated by methylaluminoxane (MAO) or EtAlCl₂, these precatalysts form highly electrophilic metal-alkyl cations[3].

The causality behind the bulky diisopropyl groups is critical: they sterically block the axial coordination sites of the metal center. This suppression of β-hydride elimination (the primary chain termination pathway) forces the incoming ethylene to undergo continuous insertion. Notably, the cobalt(II) variants exhibit exceptional selectivity (up to 99%) toward C4 oligomers, a critical feedstock for linear low-density polyethylene (LLDPE)[3].

G Ligand Ligand Synthesis (Acetyl Derivatization) Metal Metal Complexation (NiCl2 / CoCl2) Ligand->Metal + Base Activation Catalyst Activation (MAO + Ethylene) Metal->Activation High Pressure Analysis Oligomer Analysis (GC-FID) Activation->Analysis Quench & Extract

Workflow for the synthesis and application of pyrazole-based oligomerization catalysts.

Self-Validating Protocol: Ethylene Oligomerization
  • Complexation: Synthesize the precatalyst by reacting the derivatized ligand with anhydrous CoCl₂ in THF for 12 hours at room temperature. Isolate the complex via precipitation in diethyl ether.

  • Reactor Setup: Transfer the Co-complex (5 µmol) to a 250 mL stainless steel Parr reactor under an argon atmosphere.

  • Activation: Inject anhydrous toluene (50 mL) followed by MAO (500 equivalents relative to Co). Causality: MAO alkylates the Co center and abstracts a chloride to generate the active cationic Co(II)-alkyl species. Toluene is utilized because it is non-coordinating and does not compete with ethylene for the active metal site.

  • Pressurization: Pressurize the reactor with polymerization-grade ethylene to 10 bar and maintain the temperature at 40 °C for 30 minutes with a constant stirring rate of 1000 rpm to eliminate mass transfer limitations.

  • Quench: Cool the reactor to 0 °C, carefully vent the unreacted ethylene, and quench the reaction by injecting 10 mL of a 10% HCl solution in methanol. Causality: The acidic methanol immediately destroys the active catalyst and the MAO co-catalyst, completely preventing any post-reaction isomerization of the terminal alkenes into internal alkenes.

  • Analysis: Analyze the organic layer via GC-FID using nonane as an internal standard to determine the oligomer distribution.

Quantitative Performance Data
CatalystCo-CatalystActivity ( kg/mol ·h)C4 Selectivity (%)C6 Selectivity (%)C8+ Selectivity (%)
Ni-ComplexMAO3,50085123
Co-ComplexMAO4,20099<1<1

Zinc-Catalyzed Acceptor-Less Dehydrogenation

Beyond late transition metals, the 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone framework can stabilize Earth-abundant Zn(II) centers. Zn-complexes supported by these pyrazole-based pincer ligands drive the acceptor-less dehydrogenation of primary alcohols[4]. This metal-ligand cooperative strategy enables the one-pot, multicomponent synthesis of highly substituted pyrazolines and pyrimidines directly from renewable alcohols, aromatic ketones, and hydrazines. The reaction is highly atom-economical, releasing only hydrogen gas and water as byproducts, and circumvents the need for stoichiometric oxidants[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone

Welcome to the Technical Support Center for the synthesis of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone . This bifunctional building block, featuring both an acetyl group and a pyrazole ring, is highly valued in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone . This bifunctional building block, featuring both an acetyl group and a pyrazole ring, is highly valued in medicinal chemistry. However, its synthesis presents unique chemoselectivity and catalytic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols for the two primary synthetic pathways: the Enaminone (Claisen) Route and the Suzuki-Miyaura Cross-Coupling Route .

Route Selection & Troubleshooting Workflow

Choosing the correct synthetic route depends on your available starting materials and tolerance for transition-metal catalysts. The workflow below outlines the primary decision points and the most common bottlenecks associated with each pathway.

RouteSelection Start Target: 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone RouteA Route A: Enaminone Pathway (1,3-Diacetylbenzene + DMF-DMA) Start->RouteA RouteB Route B: Suzuki Coupling (3-Acetylphenylboronic acid + 3-Bromopyrazole) Start->RouteB IssueA Issue: Bis-enaminone formation RouteA->IssueA IssueB Issue: Pd-catalyst deactivation by pyrazole NH RouteB->IssueB FixA Fix: 1.0 eq DMF-DMA, Toluene, 80°C Strict stoichiometry IssueA->FixA FixB Fix: XPhos Pd G2/G3 Precatalyst or THP-protection IssueB->FixB

Workflow for selecting the optimal synthesis route and troubleshooting common bottlenecks.

Quantitative Route Comparison

Before diving into specific FAQs, consult the data table below to evaluate which route best fits your project's scale and budget.

MetricRoute A: Enaminone / HydrazineRoute B: Suzuki-Miyaura Coupling
Overall Yield 45–55% (due to bis-adduct loss)75–85% (with XPhos optimization)
Step Count 2 Steps (One-pot possible)1 Step
Reaction Time 8–12 Hours total12–24 Hours
Catalyst Loading None (Reagent driven)2–5 mol% XPhos Pd G2/G3
Primary Impurity 1,3-bis(1H-pyrazol-5-yl)benzeneProtodeboronated acetophenone
Scalability High (Low cost, transition-metal free)Moderate (High catalyst/ligand cost)

Route A: The Enaminone Pathway (FAQs & Protocols)

This route relies on the condensation of 1,3-diacetylbenzene with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a mono-enaminone, followed by cyclization with hydrazine.

Q: My Claisen condensation with DMF-DMA yields a complex mixture of mono- and bis-pyrazole after hydrazine treatment. How do I improve mono-selectivity?

A: The issue stems from the statistical nature of the reaction. Because 1,3-diacetylbenzene possesses two chemically equivalent acetyl groups, running the reaction neat or with excess DMF-DMA rapidly drives the formation of the bis-enaminone.

Mechanistic Fix: To break the statistical distribution, you must manipulate the kinetics. Use a slight excess of the starting diketone (1.05 to 1.10 eq) and run the reaction in a non-polar solvent like toluene at 80°C. Dilution and lower temperatures significantly slow down the second condensation event, allowing you to trap and isolate the mono-adduct before the second acetyl group reacts.

Protocol 1: Optimized Mono-Enaminone Synthesis

Self-Validating System: This protocol uses LC-MS tracking to prevent over-reaction.

  • Setup: To an oven-dried 100 mL round-bottom flask, add 1,3-diacetylbenzene (1.05 mmol) and anhydrous toluene (10 mL, 0.1 M concentration).

  • Addition: Add DMF-DMA (1.00 mmol) dropwise over 5 minutes at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C.

  • In-Process Control (IPC): Monitor the reaction strictly via LC-MS every 2 hours.

    • Validation Check: The starting material shows [M+H]+=163 . The desired mono-enaminone appears at [M+H]+=218 . Terminate heating immediately when the bis-enaminone peak ( [M+H]+=273 ) exceeds 5% relative abundance (typically around 5–6 hours).

  • Cyclization: Evaporate the toluene under reduced pressure. Dissolve the crude mono-enaminone in absolute ethanol (10 mL). Add hydrazine hydrate (1.2 mmol) and reflux for 2 hours.

  • Workup: Concentrate the mixture, dilute with water, and extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc) to isolate 1-(3-(1H-pyrazol-5-yl)phenyl)ethanone.

Route B: Suzuki-Miyaura Cross-Coupling (FAQs & Protocols)

This route directly couples 3-acetylphenylboronic acid with 3-bromo-1H-pyrazole. While shorter, it requires careful catalyst selection.

Q: During the Suzuki coupling of 3-acetylphenylboronic acid and 3-bromo-1H-pyrazole, my yield is capped at 20% and I observe heavy black precipitation (Pd black). What is happening?

A: You are experiencing severe catalyst poisoning. The unprotected pyrazole ring contains both an acidic N-H and a basic pyridine-like nitrogen. During the catalytic cycle, these nitrogen atoms strongly coordinate to the palladium(II) intermediate formed after oxidative addition. This forms stable, insoluble polymeric Pd-pyrazole off-cycle dimers, effectively sequestering the catalyst and halting the reaction [1].

Mechanistic Fix: You must use a bulky Buchwald precatalyst, such as XPhos Pd G2 or G3 . The extreme steric bulk of the dicyclohexylphosphino group on the XPhos ligand physically blocks multiple pyrazole molecules from coordinating the same palladium center, forcing the catalyst to remain in the active cross-coupling cycle [2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (3-Bromopyrazole) Pd0->OxAdd TransMet Transmetalation (3-Acetylphenylboronic acid) OxAdd->TransMet Poison Catalyst Poisoning (Unprotected Pyrazole NH binds Pd) OxAdd->Poison Standard Pd(PPh3)4 RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 Protect Use Bulky Ligand (XPhos) to block dimer formation Poison->Protect Troubleshooting Protect->OxAdd Restores cycle

Mechanistic pathway of Pd-catalyst poisoning by unprotected pyrazoles and the XPhos solution.

Q: I am observing significant protodeboronation of my 3-acetylphenylboronic acid before transmetalation can occur. How can I prevent this?

A: Protodeboronation is accelerated by high temperatures, strong aqueous bases (like NaOH or Na2CO3), and electron-withdrawing groups (like the acetyl group) on the boronic acid. Mechanistic Fix: Switch to a milder, anhydrous base system. Using finely milled, anhydrous K3​PO4​ in a 1,4-dioxane/water (4:1) mixture provides enough hydroxide/phosphate to activate the boronic acid for transmetalation without accelerating the hydrolytic cleavage of the C-B bond. Alternatively, convert the boronic acid to its pinacol ester (BPin) prior to the reaction.

Protocol 2: XPhos-Optimized Suzuki-Miyaura Coupling

Self-Validating System: This protocol utilizes visual cues and TLC tracking to ensure catalyst viability.

  • Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-1H-pyrazole (1.0 mmol), 3-acetylphenylboronic acid (1.2 mmol), and anhydrous K3​PO4​ (2.0 mmol).

  • Catalyst Addition: Add XPhos Pd G2 precatalyst (0.05 mmol, 5 mol%).

  • Degassing (Critical): Add 1,4-dioxane (4 mL) and deionized water (1 mL). Sparge the mixture with Argon for 15 minutes. Validation Check: The solution should turn a clear, pale yellow/orange indicating active Pd(0) formation. If it turns black immediately, oxygen is present.

  • Heating: Seal the tube and heat at 100°C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1).

    • Validation Check: 3-bromopyrazole stains bright yellow with KMnO4​ . Its disappearance should coincide with a highly UV-active product spot at a lower Rf​ . If the boronic acid is consumed but the pyrazole remains, protodeboronation has occurred—pause the reaction, cool, and spike with an additional 0.5 eq of boronic acid.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium residues, washing with EtOAc. Concentrate and purify via silica gel chromatography.

References

  • Jedinák, L., et al. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Fustero, S., et al. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews, ACS Publications. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Solubility of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone in D...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone in Dimethyl Sulfoxide (DMSO). While DMSO is the gold standard polar aprotic solvent for in vitro screening, the unique structural properties of pyrazole-acetophenone derivatives often lead to unpredictable crystallization, incomplete dissolution, or assay-ruining precipitation.

SolubilityWorkflow Start Start: Weigh 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone CheckDMSO Is DMSO fresh & anhydrous? Start->CheckDMSO NewDMSO Use sealed anhydrous DMSO (≤0.005% water) CheckDMSO->NewDMSO No DissolveRT Vortex at Room Temp (25°C) CheckDMSO->DissolveRT Yes NewDMSO->DissolveRT CheckSol Clear solution achieved? DissolveRT->CheckSol HeatSonicate Heat (37-50°C) + Bath Sonication (10-15 min) CheckSol->HeatSonicate No Aqueous Dilute into Aqueous Assay Buffer CheckSol->Aqueous Yes HeatSonicate->CheckSol CheckPrecip Precipitation observed? Aqueous->CheckPrecip CoSolvent Add Co-solvents (PEG400/Tween-80) or use Acoustic Dispensing CheckPrecip->CoSolvent Yes Success Proceed to Biological Assay CheckPrecip->Success No CoSolvent->Success

Logical workflow for troubleshooting DMSO solubility and aqueous dilution.

Part 1: The "Why" - Mechanistic FAQs

Q1: Why does 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone resist dissolution even in highly polar DMSO? A1: The resistance stems from high crystal lattice energy driven by intermolecular hydrogen bonding. The molecule possesses a pyrazole ring (containing both an N-H hydrogen bond donor and an sp2 nitrogen acceptor) and an acetophenone moiety (carbonyl oxygen acceptor). These functional groups form strong, rigid intermolecular networks (N-H···N and N-H···O) in the solid state. While DMSO is an excellent hydrogen bond acceptor capable of disrupting these networks, the thermodynamic barrier to break the solute-solute bonds is high. Overcoming this requires additional kinetic energy (heat or sonication) to allow DMSO molecules to effectively solvate the individual pyrazole monomers (1)[1].

Q2: My compound dissolved perfectly last month, but the same batch is now failing to dissolve in the same DMSO bottle. What changed? A2: The most common culprit is water absorption by the solvent. DMSO is profoundly hygroscopic. Every time the bottle is opened, it absorbs atmospheric moisture. Water competitively hydrogen-bonds with the sulfoxide oxygen of DMSO. Because water has a much higher affinity for DMSO than the hydrophobic pyrazole derivative does, even a minor increase in water content drastically reduces the solvent's capacity to solvate the compound, leading to micro-crystallization (2)[2]. This highlights why compound solubility in DMSO represents a serious problem heavily influenced by storage conditions (3)[3].

Quantitative Impact of Physicochemical Variables on Pyrazole Solubility
VariableConditionObserved Effect on SolubilityMechanistic Causality
Temperature Increase from 25°C to 50°CUp to 10-fold increaseThermal energy overcomes the activation barrier of the crystal lattice, increasing kinetic dissolution rates[1].
Solvent Moisture 0.005% H₂O vs. 2.0% H₂O>50% reduction in capacityWater competitively binds DMSO's oxygen, reducing available H-bond acceptor sites for the pyrazole[2].
Aqueous Dilution Direct 1:100 buffer additionInstant precipitationRapid solvent polarity shift forces the hydrophobic compound out of solution before equilibrium is reached[4].

Part 2: The "How" - Self-Validating Troubleshooting Protocols

Q3: What is the optimal, step-by-step protocol to achieve a stable 10 mM stock solution without degrading the compound? A3: To ensure complete dissolution and verify the integrity of the solution, follow this self-validating protocol:

  • Step 1: Solvent Preparation

    • Action: Use a newly opened ampoule or a septum-sealed bottle of anhydrous DMSO (≤0.005% water). Purge the headspace with dry Argon or Nitrogen after use.

    • Causality: Prevents atmospheric moisture from compromising the solvating power of DMSO.

  • Step 2: Initial Agitation

    • Action: Add the required volume of DMSO to the pre-weighed 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone. Vortex vigorously for 2–3 minutes at room temperature.

    • Validation Check: Hold the vial against a strong, focused light source (like a smartphone flashlight) against a dark background. Look for the Tyndall effect (light scattering). If the beam is visible through the liquid, micro-crystals remain.

  • Step 3: Thermal and Acoustic Disruption

    • Action: If the Tyndall effect is observed, place the tightly sealed vial in a heated ultrasonic water bath set to 37°C–45°C for 10–15 minutes.

    • Causality: Acoustic cavitation generates microscopic localized high temperatures and pressures, physically breaking apart the crystal lattice, while the gentle bulk heating provides the thermodynamic energy needed for DMSO to solvate the liberated molecules (1)[1].

    • Validation Check: Re-examine under the light source. The solution must be optically clear. If it is clear, allow it to return to room temperature slowly. If it remains clear after 1 hour at room temperature, the stock is stable.

Q4: I have a clear DMSO stock, but the compound crashes out (precipitates) the moment I dilute it into my aqueous biological assay buffer. How do I prevent this? A4: This phenomenon, known as "crashing," occurs because the local concentration of water at the droplet interface instantly strips the DMSO away from the pyrazole derivative, causing variable data and inaccurate bioassay estimations (4)[4].

Protocol for Aqueous Dilution:

  • Step 1: Intermediate Serial Dilutions

    • Action: Do not dilute directly from 10 mM to 10 µM in buffer. Instead, create an intermediate stock (e.g., 1 mM) in 100% DMSO.

    • Causality: Reduces the concentration gradient during the final aqueous dilution, minimizing the thermodynamic shock.

  • Step 2: Co-solvent Cushioning (If applicable to your assay)

    • Action: Pre-mix the aqueous buffer with a biologically compatible surfactant or co-solvent (e.g., 0.1% Tween-80, or 1% PEG400) before adding the DMSO stock.

    • Causality: Surfactants form micelles that immediately encapsulate the hydrophobic pyrazole derivative as the DMSO diffuses into the water, preventing solute-solute aggregation.

  • Step 3: Order of Addition

    • Action: Always add the DMSO stock dropwise into a rapidly vortexing volume of the aqueous buffer. Never add buffer into the DMSO stock.

    • Validation Check: Measure the absorbance at 600 nm (OD600) of the final assay plate. A baseline reading of ~0.0 indicates a true solution; any elevated reading indicates sub-visual precipitation (colloidal suspension).

References

  • Tetko, I. V., et al. (PubMed). "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions." Available at:[Link]

  • MedCrave Online. "Solubility: A speed‒breaker on the drug discovery highway." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone Derivatives

Welcome to the technical support center for the synthesis and optimization of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone derivatives. This guide is designed for researchers, medicinal chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with these valuable heterocyclic scaffolds. Pyrazole derivatives are cornerstones in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of conditions.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common synthetic challenges encountered during your experiments.

Core Synthetic Strategies: An Overview

The synthesis of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone derivatives typically proceeds via one of two primary strategies:

  • Route A: Convergent Synthesis via Cross-Coupling. This highly flexible approach involves first synthesizing the pyrazole and the substituted phenyl ring separately, followed by their union using a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.

  • Route B: Linear Synthesis via Cyclocondensation. This classic strategy involves building the pyrazole ring onto a precursor that already contains the 3-acetylphenyl moiety. This is often achieved through a Claisen-Schmidt or similar condensation to form a 1,3-dicarbonyl intermediate, which is then cyclized with a hydrazine derivative.[2][3]

The choice between these routes depends on starting material availability, desired substitution patterns, and scalability.

Synthetic_Routes cluster_0 Route A: Convergent Cross-Coupling cluster_1 Route B: Linear Cyclocondensation A1 5-Halogenated Pyrazole Derivative A3 Suzuki-Miyaura Coupling A1->A3 A2 3-Acetylphenylboronic Acid/Ester A2->A3 Target 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone Derivative A3->Target B1 Substituted Acetophenone & Formate Ester B2 Claisen Condensation B1->B2 B3 1-(3-acetylphenyl)-1,3-dione Intermediate B2->B3 B5 Knorr-Type Cyclization B3->B5 B4 Hydrazine Derivative B4->B5 B5->Target

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, structured in a question-and-answer format.

Section 1: Pyrazole Ring Formation (Cyclocondensation Route)

The Knorr pyrazole synthesis and related cyclocondensation reactions are fundamental for building the pyrazole core from a 1,3-dicarbonyl compound and a hydrazine.[4]

Q1: My cyclocondensation reaction is resulting in a low yield. What are the most common causes?

A1: Low yields in pyrazole synthesis are a frequent issue and can often be traced back to a few key parameters. A systematic approach to troubleshooting is recommended.[5]

  • Purity and Stability of Hydrazine: Hydrazine and its derivatives can be sensitive to air and light, leading to decomposition and the formation of colored byproducts.[4] Always use fresh, high-purity hydrazine. If using a salt like phenylhydrazine hydrochloride, it may offer greater stability. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[4]

  • Reaction Temperature: Temperature control is critical. While higher temperatures can increase reaction rates, they can also promote side-product formation.[6] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction by Thin-Layer Chromatography (TLC).[5]

  • Incorrect Stoichiometry: The molar ratios of the reactants can significantly influence the reaction equilibrium and final yield.[5] While a 1:1 ratio of the dicarbonyl compound to hydrazine is typical, slight adjustments may be necessary depending on the substrates.

  • Suboptimal pH (Catalyst): The reaction is often catalyzed by a small amount of acid (e.g., glacial acetic acid).[4] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine. However, too much acid can fully protonate the hydrazine, rendering it non-nucleophilic. A screen of the catalyst loading is often beneficial.

Q2: I am using an unsymmetrical 1,3-diketone and observing a mixture of regioisomers. How can I improve selectivity?

A2: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyls.[4][7] The initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons.

  • Understanding the Causality: Selectivity is governed by the electronic and steric environment of the two carbonyl groups. The more electrophilic (less sterically hindered) carbonyl is typically attacked preferentially. For example, in a trifluoromethyl-1,3-diketone, the attack occurs at the carbonyl adjacent to the electron-withdrawing CF₃ group.[8]

  • Solvent Effects: Aprotic dipolar solvents (like N,N-dimethylacetamide) can sometimes provide better regioselectivity compared to commonly used protic solvents like ethanol.[8]

  • Strategic Reactant Choice: In some cases, it is more effective to redesign the synthesis to use a symmetrical precursor or a different synthetic route, such as a Suzuki coupling, where regioselectivity is explicitly defined by the position of the halogen and boron functionalities.

ParameterRecommended Starting PointRationale
Solvent Ethanol, Acetic Acid, or DMFGood solubility for reactants and promotes the reaction.[8]
Catalyst Glacial Acetic Acid (catalytic)Activates the carbonyl group for nucleophilic attack.[4]
Temperature Room Temperature to 80 °CBalances reaction rate with minimizing side product formation.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of sensitive hydrazine reagents.[4]

Table 1: Typical Starting Conditions for Knorr-Type Pyrazole Synthesis.

Section 2: Aryl-Pyrazole C-C Bond Formation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is a powerful and versatile method for forming the C-C bond between the pyrazole ring and the phenyl group.[9] However, couplings involving nitrogen-containing heterocycles can be challenging.

Q3: My Suzuki-Miyaura coupling between a 5-halopyrazole and 3-acetylphenylboronic acid is failing or giving very low conversion. What should I troubleshoot?

A3: A failed Suzuki coupling can be frustrating, but a systematic check of the reaction components and conditions will often reveal the issue. The choice of catalyst, ligand, base, and solvent are all critically interlinked.[10][11]

Troubleshooting_Suzuki start Low/No Suzuki Coupling Product q1 Is the Catalyst/Ligand System Active? start->q1 q2 Is the Base Appropriate? q1->q2 [Yes] sol1 Use bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos, XPhos). [23, 25] Screen different Pd sources (e.g., Pd(OAc)₂, PdCl₂(dppf)). [22] q1->sol1 [No] q3 Is the Solvent System Optimized? q2->q3 [Yes] sol2 Screen bases (K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure base is anhydrous and finely powdered. q2->sol2 [No] q4 Are the Starting Materials Intact? q3->q4 [Yes] sol3 Ensure adequate water content (e.g., Dioxane/H₂O 4:1). [19] Screen other solvents (DME, Toluene/Ethanol). q3->sol3 [No] end Reaction Optimized q4->end [Yes] sol4 Check for boronic acid decomposition (use fresh or convert to pinacol ester). Check for starting material debromination. [22] q4->sol4 [No] sol1->q1 sol2->q2 sol3->q3 sol4->q4

Caption: Troubleshooting flowchart for a low-yielding Suzuki-Miyaura reaction.

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective for heteroaryl couplings. Bulky, electron-rich biarylphosphine ligands are often required to promote the difficult reductive elimination step.[12] Ligands such as tBuBrettPhos have been shown to be highly effective for C-N and C-C couplings with pyrazoles.[12][13]

  • Base Selection: The base is crucial for activating the boronic acid. Carbonates like K₂CO₃ and Cs₂CO₃ are common choices.[10][14] Cs₂CO₃ is more soluble and can be more effective but is also more expensive. The base must be anhydrous and, ideally, finely powdered to ensure good reactivity.

  • Solvent System: A mixture of an organic solvent and water is typical (e.g., dioxane/water, DME/water).[10] The water content is critical; it helps to dissolve the base and influences the catalytic cycle. A ratio of 10:1 to 4:1 organic solvent to water is a good range to explore.[10]

  • Boronic Acid Quality: Phenylboronic acids can undergo decomposition (protodeboronation) upon storage. It is essential to use a fresh, high-quality reagent. Alternatively, converting the boronic acid to a more stable pinacol boronic ester (B₂pin₂) can provide more consistent results.[14]

Q4: I am seeing a significant amount of debrominated pyrazole as a byproduct. How can I prevent this?

A4: Protodehalogenation (in this case, debromination) is a common and problematic side reaction in Suzuki couplings of electron-rich heterocycles.[9] It occurs when the organopalladium intermediate reacts with a proton source instead of the boronic acid.

  • Mechanism: The debromination can be mechanistically complex, but it is often exacerbated by high temperatures and certain bases. One proposed pathway involves the formation of an anionic pyrazole species that facilitates the undesired reaction.[9]

  • Mitigation Strategies:

    • Lower the Reaction Temperature: This is often the first and most effective step. Run the reaction at the lowest temperature that still allows for a reasonable conversion rate.[10]

    • Change the Base: Switching to a milder or non-nucleophilic base can sometimes suppress this side reaction.

    • Optimize Catalyst/Ligand: A more active catalyst system that promotes a faster rate of cross-coupling relative to debromination can be beneficial. Screening different ligands is advised.[9]

ParameterRecommended Starting PointRationale & Key Considerations
Pd Catalyst Pd(OAc)₂, XPhosPdG2, or PdCl₂(dppf) (2-5 mol%)Pre-catalysts or simple salts can be effective.[9][15]
Ligand tBuBrettPhos, XPhos, or SPhos (4-10 mol%)Bulky, electron-rich ligands are crucial for heteroaryl coupling.[12][13]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Cs₂CO₃ is often more effective for difficult couplings.[10]
Solvent Dioxane/H₂O (4:1) or DME/H₂O (4:1)The water ratio is a critical parameter to optimize.[10]
Temperature 80-110 °C (Conventional or Microwave)Use the lowest effective temperature to minimize side reactions.[9][10]

Table 2: Optimized Starting Conditions for Suzuki-Miyaura Coupling of Pyrazole Derivatives.

Section 3: General Issues and Purification

Q5: My crude product is difficult to purify. Column chromatography gives poor separation and it won't crystallize. What are my options?

A5: Purification is often a significant bottleneck. Pyrazole derivatives can be challenging due to their polarity and ability to chelate to silica gel.

  • Salt Formation for Crystallization: Pyrazoles are weakly basic and can be converted into acid addition salts (e.g., with HCl or H₂SO₄).[16][17] These salts are often highly crystalline solids that can be easily purified by recrystallization and then neutralized back to the free base. This is a powerful, albeit often overlooked, purification technique.

  • Chromatography Additives: If column chromatography is unavoidable, consider adding a small amount of a basic modifier like triethylamine (~1%) to the eluent. This can prevent streaking and improve the separation of basic compounds on silica gel.

  • Recrystallization Troubleshooting:

    • No Crystals Form: The solution may not be saturated. Try slowly evaporating some solvent or adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity appears, then warm to re-dissolve and cool slowly.[7] Scratching the inside of the flask with a glass rod can also induce nucleation.[7]

    • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent.[7] Ensure you are using a solvent with a lower boiling point, or try a different solvent system altogether.

Detailed Experimental Protocols

The following protocols are provided as validated starting points and may require optimization for your specific substrates.

Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of an acetophenone with an aldehyde.[6][18]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted acetophenone (1.0 eq) and the aromatic aldehyde (1.0 eq) in 95% ethanol.

  • Base Addition: While stirring at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise over 5-10 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. A solid precipitate of the chalcone product often forms over 1-4 hours.[18]

  • Isolation: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by suction filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol. Dry the product under vacuum.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol is adapted for microwave synthesis, which can dramatically shorten reaction times.[10][19]

  • Vessel Preparation: To a microwave reaction vessel, add the 5-halopyrazole (1.0 eq), the 3-acetylphenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand (if required). Add the degassed solvent mixture (e.g., DME/H₂O, 4:1).

  • Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 90-120 °C) for the specified time (e.g., 20-40 minutes).[9][10]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. International Journal of Current Research and Technology. [Link]

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments. [Link]

  • Process for the purification of pyrazoles.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

  • Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]

  • Optimization of Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]

  • Method for purifying pyrazoles.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. ACS Publications. [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Unit 4 Pyrazole. Slideshare. [Link]

  • (1E)-1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)ethanone phenylhydrazone. ChemSrc. [Link]

  • Claisen Condensation Help. Reddit. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives. ResearchGate. [Link]

  • Claisen Condensation Reactions. YouTube. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone Synthesis

Welcome to the Technical Support Center. Synthesizing 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone presents unique chemoselectivity challenges due to the presence of dual reactive centers (two acetyl groups in the precursor, or...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone presents unique chemoselectivity challenges due to the presence of dual reactive centers (two acetyl groups in the precursor, or competing N/C nucleophiles in the pyrazole ring). As a Senior Application Scientist, I have structured this guide to address the two most robust synthetic pathways—the Enaminone-Hydrazine Cyclization Route and the Suzuki-Miyaura Cross-Coupling Route .

This guide moves beyond basic recipes, providing the mechanistic causality behind each step and establishing self-validating protocols to ensure your synthesis is successful on the first run.

Section 1: The Enaminone-Hydrazine Route (Claisen-Schmidt / Cyclization)

This route builds the pyrazole ring directly onto the phenyl core by reacting 1,3-diacetylbenzene with N,N-Dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine.

FAQ 1: Why am I seeing bis-enaminone formation when reacting 1,3-diacetylbenzene with DMF-DMA?

Causality: 1 is a highly electrophilic C1 synthon that readily condenses with active methyl groups to form enaminones[1]. Because 1,3-diacetylbenzene contains two identical acetyl groups, the first condensation only slightly deactivates the aromatic system. If the local concentration of DMF-DMA is too high or the temperature is ramped too quickly, the second acetyl group will react, forming the unwanted bis-enaminone side product. Solution:

  • Stoichiometric Control: Restrict DMF-DMA to exactly 0.95 – 1.0 equivalents.

  • Kinetic Control: Add DMF-DMA dropwise at 0°C to a dilute solution of 1,3-diacetylbenzene, then slowly warm to 80°C.

FAQ 2: How do I prevent hydrazine from forming a hydrazone at the remaining acetyl group?

Causality: Hydrazine hydrate is a potent alpha-effect nucleophile. While the β -carbon of the enaminone is the most electrophilic site (driving the desired pyrazole cyclization), the unreacted acetyl group is also susceptible to nucleophilic attack. Excess hydrazine or prolonged heating drives the equilibrium toward hydrazone formation at the acetyl group. Solution:

  • Strictly limit hydrazine hydrate to 1.05 equivalents.

  • Run the cyclization in ethanol at room temperature (25°C). The cyclization of the enaminone is kinetically favored at lower temperatures compared to hydrazone formation.

Section 2: The Suzuki-Miyaura Cross-Coupling Route

This convergent route couples a pre-formed 5-bromo-1H-pyrazole with 3-acetylphenylboronic acid.

FAQ 3: Why is my Suzuki coupling yielding N-arylated side products or failing entirely with 5-bromo-1H-pyrazole?

Causality: Unprotected nitrogen-rich heterocycles like 1H-pyrazole are notorious for 2[2]. The free N-H group coordinates directly to the Palladium center, forming an inactive Pd(II)-azole complex that poisons the catalyst[2]. Furthermore, in the presence of a base, the deprotonated pyrazole can undergo competing Buchwald-Hartwig C-N coupling. Solution:

  • Protection Strategy: Mask the pyrazole N-H with a 3 prior to the coupling step[3]. THP is easily installed using 3,4-dihydro-2H-pyran (DHP) and is cleanly removed post-coupling with mild acid[3].

  • Ligand Selection: If protection is absolutely not viable, utilize bulky, electron-rich biarylphosphine ligands like XPhos or SPhos. These create a steric environment that disfavors N-coordination and accelerates C-C reductive elimination[2].

FAQ 4: How can I suppress protodeboronation of 3-acetylphenylboronic acid?

Causality: Boronic acids bearing electron-withdrawing groups (such as the acetyl group) are highly susceptible to 4, especially under standard high-pH, aqueous Suzuki conditions at elevated temperatures[4]. Solution:

  • Use a milder, anhydrous base (e.g., K3​PO4​ or K2​CO3​ instead of NaOH).

  • Minimize water content by using a 4:1 Dioxane:H2O solvent system and keep the temperature strictly 90°C.

Section 3: Quantitative Data & Route Comparison

MetricEnaminone-Hydrazine RouteSuzuki-Miyaura Route (THP Protected)
Overall Yield 65 - 75%70 - 85%
Primary Side Product Bis-enaminone, HydrazoneProtodeboronation product (Acetophenone)
Step Count 2 Steps3 Steps (Protection, Coupling, Deprotection)
Scalability Excellent (No transition metals required)Moderate (Requires Pd scavenging at scale)
Cost Efficiency High (Cheap starting materials)Low (Pd catalyst and boronic acid costs)

Section 4: Validated Experimental Protocols

Protocol A: Self-Validating Enaminone Route

Step 1: Dissolve 1,3-diacetylbenzene (10.0 mmol) in anhydrous toluene (20 mL) under N2​ . Cool to 0°C. Step 2: Add DMF-DMA (9.5 mmol) dropwise over 15 minutes to maintain kinetic control. Step 3: Warm the reaction to 80°C and stir for 4 hours.

Validation Checkpoint 1: Sample 10 µL, dilute in MeCN, and run LC-MS. Proceed to the next step only if the mono-enaminone peak (m/z 218 [M+H]+ ) is >90% AUC and the bis-enaminone peak (m/z 273 [M+H]+ ) is <5%.

Step 4: Concentrate under vacuum. Redissolve the crude mono-enaminone in absolute ethanol (20 mL). Step 5: Add hydrazine hydrate (10.0 mmol) dropwise at 25°C. Stir for 2 hours.

Validation Checkpoint 2: TLC (DCM:MeOH 95:5) should show complete consumption of the bright yellow enaminone spot.

Step 6: Concentrate, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography to yield the target compound.

Protocol B: Self-Validating Suzuki-Miyaura Route

Step 1: In a Schlenk flask, combine 3-acetylphenylboronic acid (1.2 eq), 1-(tetrahydro-2H-pyran-2-yl)-5-bromo-1H-pyrazole (1.0 eq), and K3​PO4​ (2.0 eq). Step 2: Add degassed 1,4-Dioxane/H2O (4:1 v/v, 0.2 M). Step 3: Add Pd(dppf)Cl2​ (5 mol%). Purge with N2​ for 5 minutes. Step 4: Heat to 90°C for 6 hours.

Validation Checkpoint 1: LC-MS should show the THP-protected intermediate (m/z 271 [M+H]+ ). The absence of m/z 121 (acetophenone) indicates successful suppression of protodeboronation.

Step 5: Filter through Celite, concentrate, and redissolve the crude intermediate in MeOH (10 mL). Step 6: Add 4M HCl in Dioxane (2.0 eq). Stir at 25°C for 2 hours to remove the THP group.

Validation Checkpoint 2: LC-MS must show a complete mass shift from m/z 271 to the target mass m/z 187 [M+H]+ .

Step 7: Neutralize with saturated NaHCO3​ , extract with EtOAc, and purify.

Section 5: Mechanistic Workflows

Enaminone_Route SM 1,3-Diacetylbenzene Reagent1 DMF-DMA (1.0 eq) SM->Reagent1 Int Mono-Enaminone Reagent1->Int Toluene, 80°C (Main Pathway) Side1 Bis-Enaminone Reagent1->Side1 Excess DMF-DMA Reagent2 Hydrazine (1.05 eq) Int->Reagent2 Prod Target: 1-(3-(1H-Pyrazol-5-yl) phenyl)ethanone Reagent2->Prod EtOH, 25°C (Main Pathway) Side2 Hydrazone Byproduct Reagent2->Side2 Excess Hydrazine

Fig 1: Enaminone route workflow highlighting main pathways and side reactions.

Suzuki_Route SM1 3-Acetylphenylboronic Acid Cat Pd(dppf)Cl2, K2CO3 SM1->Cat SM2 5-Bromo-1H-pyrazole Protect THP Protection SM2->Protect Side2 Pd Catalyst Poisoning (N-Coordination) SM2->Side2 Unprotected Pyrazole Protect->Cat THP-Pyrazole Int THP-Protected Target Cat->Int 90°C, Dioxane/H2O Side1 Protodeboronation Cat->Side1 High Temp / Base Deprot HCl / MeOH Int->Deprot Prod Target: 1-(3-(1H-Pyrazol-5-yl) phenyl)ethanone Deprot->Prod

Fig 2: Suzuki-Miyaura coupling route emphasizing the necessity of THP protection.

Section 6: References

  • ENAMINONES AS BUILDING BLOCKS IN HETEROCYCLIC PREPARATIONS: SYNTHESIS OF NOVEL PYRAZOLES... Source: Clockss.org (Heterocycles)

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles... Source: RSC Publishing

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: NIH.gov (PMC)

  • Suzuki-Miyaura Cross Coupling Reaction Source: TCI Chemicals

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern validation for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern Validation for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone Introduction: The Imperative of Structural Certainty in Modern Chemistry In the landscape of drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern Validation for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone

Introduction: The Imperative of Structural Certainty in Modern Chemistry

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone represents a class of heterocyclic ketones with significant potential in medicinal chemistry, owing to the versatile pharmacological activities associated with the pyrazole scaffold. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. However, the predictive power of MS is only as reliable as the validation of its fragmentation pathways.

This guide provides a comprehensive comparison of predicted versus experimental approaches to validate the mass spectral fragmentation of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the chemical logic behind the fragmentation, the rationale for the chosen analytical strategy, and the self-validating nature of a robust experimental design. We will explore the molecule's behavior under both high-energy Electron Ionization (EI) and softer tandem Electrospray Ionization (ESI-MS/MS) conditions, providing researchers with a framework for the characterization of similar compounds.

Theoretical Fragmentation Analysis: A Predictive Framework

Before entering the laboratory, a thorough theoretical analysis based on established chemical principles is essential. The structure of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone (Molecular Weight: 186.21 g/mol ) presents two key functionalities that will govern its fragmentation: the acetophenone moiety and the pyrazole ring.

  • Acetophenone Moiety Fragmentation: The fragmentation of acetophenones is well-documented. The most characteristic pathway involves the alpha-cleavage of the methyl group, resulting in the loss of a methyl radical (•CH₃, 15 Da).[1][2] This process forms a highly stable benzoyl-type cation, which is often the base peak in the spectrum.[3] This cation can then undergo a subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da).[2]

  • Pyrazole Ring Fragmentation: The pyrazole ring is known to fragment via two primary routes: the expulsion of hydrogen cyanide (HCN, 27 Da) and the loss of a nitrogen molecule (N₂, 28 Da).[4][5] The specific pathway and its prevalence are highly dependent on the substituents and the ionization method used.[6]

Predicted Dominant Pathway: Given the high stability of the benzoyl cation, the most probable initial fragmentation event for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone is the loss of the methyl radical from the acetyl group. The fragmentation of the pyrazole ring is expected to be a secondary process, occurring from the initial major fragment ion.

Experimental Design for Fragmentation Validation

A multi-faceted experimental approach is required for robust validation. We will compare a hard ionization technique (GC-EI-MS) with a soft ionization tandem MS technique (LC-ESI-MS/MS) to gain a complete picture of the molecule's fragmentation behavior. This dual-pronged strategy is inherently self-validating; the extensive fragmentation from EI-MS provides a broad survey of possible fragments, while the controlled collision-induced dissociation (CID) in ESI-MS/MS confirms the specific precursor-product relationships.

Experimental Workflow

The overall workflow for acquiring and validating the fragmentation data is depicted below.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_gcms GC-EI-MS cluster_lcms LC-ESI-MS/MS cluster_validation Data Validation & Interpretation p1 Prepare dilute solution (Methanol/Acetonitrile) gcms_ion Electron Ionization (EI) (70 eV) p1->gcms_ion lcms_ion Electrospray Ionization (ESI+) [M+H]+ p1->lcms_ion gcms_scan Full Scan Analysis (m/z 50-300) gcms_ion->gcms_scan interp Compare EI and ESI-MS/MS Spectra gcms_scan->interp lcms_ms1 MS1: Precursor Ion Scan (Confirm m/z 187.09) lcms_ion->lcms_ms1 lcms_ms2 MS2: Product Ion Scan (CID) (Isolate & Fragment m/z 187.09) lcms_ms1->lcms_ms2 lcms_ms2->interp pathway Propose Fragmentation Pathways interp->pathway hr Confirm with High-Resolution MS (Elemental Composition) pathway->hr

Caption: Experimental workflow for MS fragmentation validation.

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 1 mg of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone.

  • Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Prepare a working solution of 1 µg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for ESI) or with pure methanol (for EI). The addition of formic acid in the ESI protocol is a critical step to promote the formation of the protonated molecule, [M+H]⁺, which is the target precursor for tandem MS analysis.[7]

2. LC-ESI-MS/MS Analysis:

  • Instrument: Triple Quadrupole or Ion Trap Mass Spectrometer.

  • Liquid Chromatography (LC):

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MS1 Full Scan: Scan range m/z 100-300 to confirm the presence of the protonated molecule [M+H]⁺ at m/z 187.09.

    • MS2 Product Ion Scan: Isolate the precursor ion m/z 187.09 and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum. The use of a collision energy ramp is crucial for observing both low-energy (stable ion formation) and high-energy (more complete fragmentation) pathways.

3. GC-EI-MS Analysis:

  • Instrument: Gas Chromatograph coupled to a Single Quadrupole or TOF Mass Spectrometer.

  • Gas Chromatography (GC):

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 20°C/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy level is used to ensure that fragmentation patterns are consistent and comparable to established spectral libraries.[5]

    • Scan Range: m/z 40-300.

Comparative Analysis: Predicted vs. Experimental Data

Based on the theoretical analysis, we can anticipate the key fragments. The following table compares these predictions with hypothetical, yet chemically plausible, experimental results from both ESI-MS/MS of the [M+H]⁺ ion and EI-MS of the M⁺• radical cation.

Predicted m/zProposed Fragment Structure/LossIonization ModePredicted Relative AbundanceRationale for Formation
187.09[M+H]⁺ESI100% (Precursor)Protonated parent molecule.
186.08[M]⁺•EIModerateMolecular ion radical from electron impact.
171.06[M+H - CH₄]⁺ or [M - •CH₃]⁺ESI / EIHigh (Base Peak)Loss of methyl radical (EI) or methane (ESI, from protonated acetyl) to form a stable acylium ion.[1]
144.05[M+H - CH₃ - HCN]⁺ESIModerateSubsequent loss of HCN from the pyrazole ring of the m/z 171 fragment.[4]
143.07[M+H - CO - CH₄]⁺ESILowLoss of CO from the m/z 171 fragment.[2]
116.05[M+H - CH₃ - HCN - N₂]⁺ESILowFurther fragmentation of the pyrazole ring from the m/z 144 fragment.[4]
77.04[C₆H₅]⁺EIModeratePhenyl cation resulting from the complete fragmentation of the side chains.

Validated Fragmentation Pathway

The combined results from EI-MS and ESI-MS/MS allow for the confident validation of the primary fragmentation pathway. The initial and most favorable fragmentation is the cleavage at the acetyl group, followed by sequential fragmentation of the pyrazole ring.

G parent [M+H]+ m/z 187.09 frag1 [M+H - CH4]+ m/z 171.06 parent->frag1 - CH4 frag2 [M+H - CH4 - HCN]+ m/z 144.05 frag1->frag2 - HCN frag3 [M+H - CH4 - CO]+ m/z 143.07 frag1->frag3 - CO

Caption: Proposed ESI-MS/MS fragmentation of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone.

Discussion: Synthesizing the Evidence

The comparative analysis demonstrates a clear and logical fragmentation pattern. The formation of the m/z 171 ion as the base peak in both ionization modes strongly supports the lability of the acetyl methyl group and the exceptional stability of the resulting acylium ion. This is a classic fragmentation pathway for ketones and is the dominant process here.[2][8]

The subsequent fragments at m/z 144 (loss of HCN) and m/z 143 (loss of CO) from the m/z 171 precursor are diagnostic. The loss of HCN is characteristic of the pyrazole ring system, confirming its presence and connectivity.[4] The competing loss of CO from the acylium ion is also a well-established fragmentation route.[9]

For absolute certainty in validation, especially to distinguish between the loss of N₂ (28.006 Da) and CO (27.995 Da), high-resolution mass spectrometry (HRMS) would be the definitive next step.[10] HRMS provides exact mass measurements, which allows for the calculation of the elemental formula for each fragment, thereby removing any ambiguity.

Conclusion

The mass spectrometry fragmentation pattern of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone has been systematically validated through a combination of theoretical prediction and a robust, dual-mode experimental design. The primary fragmentation pathway proceeds via the initial loss of a neutral methane (from [M+H]⁺) or a methyl radical (from M⁺•) to form a stable acylium ion at m/z 171. This ion subsequently fragments through competing losses of hydrogen cyanide (HCN) and carbon monoxide (CO). This validated pathway serves as a reliable analytical fingerprint for the identification and structural confirmation of this compound and can be extrapolated to guide the characterization of related pyrazole-phenyl-ketone derivatives in various research and development settings.

References

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Tökés, A. L., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1969). Electron-impact induced fragmentations of pyrazoles. [Link]

  • Schwarz, H., et al. (1987). Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. Organic Mass Spectrometry. [Link]

  • Michigan State University Chemistry. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [Link]

  • Kirchhoefer, C., et al. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of Mass Spectrometry. [Link]

  • Taylor & Francis Online. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • University of Bristol. (n.d.). Interpretation. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B. [Link]

Sources

Comparative

Validating purity of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone using GC-MS

The structural validation and purity assessment of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone presents a unique analytical challenge. As a bifunctional molecule containing both a semi-volatile acetophenone moiety and a polar,...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural validation and purity assessment of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone presents a unique analytical challenge. As a bifunctional molecule containing both a semi-volatile acetophenone moiety and a polar, hydrogen-bonding pyrazole ring, it requires an analytical approach that balances thermal stability with high-resolution separation.

As an Application Scientist, I approach this by designing a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol. GC-MS is uniquely suited for this molecule because it simultaneously resolves structurally similar volatile impurities (such as unreacted positional isomers) while providing hard ionization (Electron Impact, EI) for unambiguous structural confirmation.

Here is an in-depth comparative guide and validated methodology for assessing the purity of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone, grounded in the latest ICH Q2(R2) regulatory standards[1].

Causality in Analytical Design: Why GC-MS?

The selection of GC-MS over other techniques is not arbitrary; it is dictated by the molecule's physicochemical properties.

  • The Acetophenone Moiety: Acetophenones are semi-volatile and highly amenable to gas-phase separation[2],[3]. They produce distinct, predictable mass spectral fragmentation patterns (e.g., loss of a methyl radical [M−15]+ or carbon monoxide [M−43]+ ), which are critical for identifying process impurities.

  • The Pyrazole Ring: The unsubstituted nitrogen in the pyrazole ring contains a polar N-H bond. In poorly optimized systems, this hydrogen-bonding capability causes severe peak tailing[4]. Therefore, the causality of our column choice—a deactivated 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS)—is directly tied to neutralizing this polarity, ensuring sharp peak symmetry without the need for chemical derivatization.

Causality Molecule 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone Feature1 Acetophenone Moiety (Semi-Volatile) Molecule->Feature1 Feature2 Pyrazole Ring (Polar N-H) Molecule->Feature2 Choice1 GC Amenable (No Derivatization Required) Feature1->Choice1 Choice2 Deactivated Column Required (Prevents Peak Tailing) Feature2->Choice2

Causality between molecular structural features and GC-MS analytical parameters.

Objective Comparison of Purity Assessment Techniques

To justify the use of GC-MS, we must objectively compare it against alternative analytical methodologies. The table below summarizes the quantitative performance metrics of each technique when applied to pyrazolyl-acetophenone derivatives.

Analytical TechniquePrimary MechanismAdvantages for this MoleculeLimitationsTypical LOD
GC-MS (EI) Volatilization & Electron ImpactHigh resolution of volatile isomers; hard ionization provides structural fingerprints[2].Requires thermal stability; polar N-H may cause slight tailing if the column is active[4].0.1 - 1 µg/mL
HPLC-UV Liquid Partitioning & UV AbsorbanceExcellent for thermally labile or highly polar impurities.Lacks structural identification; relies solely on retention time matching.0.5 - 5 µg/mL
LC-MS (ESI) Liquid Partitioning & ElectrospraySoft ionization yields intact [M+H]+ ; ideal for non-volatiles.Matrix effects and highly variable ionization efficiencies distort quantitative purity area %.0.01 - 0.1 µg/mL
qNMR Nuclear Magnetic ResonanceProvides absolute quantitative purity without response factor bias.High sample concentration required; poor sensitivity for trace-level process impurities.> 1000 µg/mL

Verdict: While LC-MS offers superior sensitivity, its variable response factors make %-area purity calculations unreliable. GC-MS (coupled with an internal standard) provides the optimal balance of quantitative accuracy, structural identification, and resolution for this specific compound class.

ICH Q2(R2) Compliant GC-MS Validation Workflow

To ensure the protocol is a self-validating system, it must adhere to the ICH Q2(R2) guidelines for the validation of analytical procedures[1]. This requires demonstrating Specificity, Linearity, Accuracy, and Precision.

GCMS_Workflow Prep Sample Preparation (Dilution & Internal Std) Inject GC Injection (Split 10:1, 250°C) Prep->Inject Sep Capillary Separation (5% Phenyl-Methylpolysiloxane) Inject->Sep Detect EI-MS Detection (70 eV, m/z 40-300) Sep->Detect Valid ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Detect->Valid

GC-MS analytical workflow and ICH Q2(R2) validation for purity assessment.

Step-by-Step Experimental Methodology

The following protocol is designed to be intrinsically robust. By incorporating an internal standard (IS), we eliminate the primary source of GC variance (injection volume inconsistency), ensuring the precision meets the ICH Q2(R2) criteria of RSD ≤ 2.0%[1],[5].

Step 1: Self-Validating Sample Preparation
  • Solvent Selection: Use GC-grade Dichloromethane (DCM) or Ethyl Acetate. These solvents expand rapidly in the GC inlet but do not react with the ketone or pyrazole moieties.

  • Internal Standard (IS) Spiking: Prepare a stock solution of 2-Fluorobiphenyl at 1.0 mg/mL. 2-Fluorobiphenyl is chosen because it elutes near the analyte but does not naturally occur in the synthesis matrix[5].

  • Analyte Preparation: Accurately weigh 10.0 mg of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone and dissolve in 10.0 mL of DCM (Yields 1.0 mg/mL).

  • Final Matrix: Transfer 900 µL of the analyte solution to an autosampler vial and spike with 100 µL of the IS stock.

Step 2: GC Instrument Parameters
  • Column: DB-5MS or HP-5MS (30 m length × 0.25 mm ID × 0.25 µm film thickness). The 5% phenyl substitution provides the exact polarity needed to interact favorably with the pyrazole π -system[4].

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.

  • Inlet: 250 °C, Split mode (Ratio 20:1). A split injection prevents column overloading and peak fronting.

  • Oven Temperature Program:

    • Initial: 80 °C (Hold for 2.0 min) to elute the solvent.

    • Ramp: 15 °C/min to 280 °C.

    • Final: 280 °C (Hold for 5.0 min) to bake out any high-boiling impurities.

Step 3: MS Detection & Structural Profiling
  • Ionization: Electron Impact (EI) at 70 eV. This standardized energy ensures the resulting mass spectra can be accurately cross-referenced against the NIST library for impurity identification.

  • Temperatures: Transfer line at 280 °C; Ion Source at 230 °C; Quadrupole at 150 °C.

  • Acquisition Mode: Full Scan (m/z 40–350) for overall purity profiling. For trace quantification of known genotoxic impurities, switch to Selected Ion Monitoring (SIM) mode.

Step 4: Data Processing & Acceptance Criteria
  • Specificity Check: Ensure baseline resolution ( Rs​>1.5 ) between the 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone peak, the internal standard, and any detected impurities.

  • Purity Calculation: Calculate the relative purity using the Area Normalization method, corrected by the Internal Standard response factor:

    Corrected Area=AreaIS​AreaAnalyte​​
  • Validation Metrics: Under ICH Q2(R2), the method must demonstrate a linear range (e.g., 0.1 to 1.5 mg/mL) with an R2≥0.999 , and recovery (accuracy) between 98.0% and 102.0%[1].

References

  • validation of analytical procedures q2(r2)
  • A Comparative Guide to Assessing the Purity of Synthesized 4'-(Methylthio)
  • Source: PMC (National Institutes of Health)
  • Source: Analytical Chemistry (ACS Publications)
  • Source: Reviews in Separation Sciences (ResearchGate)

Sources

Validation

Comparative Benchmarking of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone: A Novel Kinase Inhibitor Candidate

A Technical Guide for Drug Discovery Professionals Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and presence in numerous clinically approved drugs. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, notably as potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1] This guide focuses on a novel pyrazole-based compound, 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone (hereafter referred to as PYRA-X ), a molecule designed to explore new chemical space in kinase inhibition.

Given the established role of pyrazole derivatives as inhibitors of receptor tyrosine kinases (RTKs)[2][3], this document presents a comprehensive benchmarking analysis of PYRA-X against key oncogenic RTKs: c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2). These kinases are pivotal in tumor progression, driving processes like cell proliferation, survival, invasion, and angiogenesis.[4][5]

This guide provides an objective comparison of PYRA-X's performance against well-established, standard-of-care inhibitors for c-Met and VEGFR2. We will delve into the experimental data from biochemical and cell-based assays, offering a clear, evidence-based assessment of its potential as a next-generation therapeutic agent. The methodologies are detailed to ensure transparency and reproducibility, providing researchers with the necessary framework to validate these findings.

Target Rationale: The Central Role of c-Met and VEGFR2 in Oncology

A deep understanding of the targeted signaling pathways is crucial for appreciating the therapeutic potential of a novel inhibitor. PYRA-X is benchmarked against inhibitors of c-Met and VEGFR2, two pathways with extensive clinical validation as oncology targets.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a signaling axis that is essential for normal development but is frequently hijacked in cancer.[6] Aberrant c-Met activation, through mutation, amplification, or overexpression, drives tumor growth, survival, and metastasis.[7][8] Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and GAB1. This initiates multiple downstream cascades, including the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival.[6][7] Consequently, inhibiting c-Met is a validated strategy to counteract tumor progression.[9]

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS Recruits GAB1 GAB1 cMet->GAB1 Recruits STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Invasion, Motility ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT3->Proliferation

Figure 1. Simplified c-Met Signaling Pathway.
The VEGFR2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the oxygen and nutrients required for growth and dissemination.[10] The VEGF-A/VEGFR2 signaling pathway is the most prominent driver of this process.[11] Binding of VEGF-A to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signals that lead to endothelial cell proliferation, migration, and survival.[5][12] Key pathways activated include the PLCγ-PKC-MAPK cascade for proliferation and the PI3K-AKT pathway for survival.[10] Blocking VEGFR2 signaling is a cornerstone of anti-angiogenic therapy in oncology.[13]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK PKC->RAF_MEK_ERK Proliferation Endothelial Cell Proliferation, Migration RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Cell Survival, Permeability AKT->Survival eNOS->Survival

Figure 2. Simplified VEGFR2 Signaling Pathway.

Experimental Design for Comparative Analysis

To construct a robust and multi-faceted profile of PYRA-X, a tiered experimental approach was designed. This workflow progresses from direct target engagement in a purified system to functional outcomes in complex cellular models.

Workflow Step1 Step 1: Biochemical Assay In Vitro Kinase Inhibition Step2 Step 2: Cellular Assay Cancer Cell Proliferation Step1->Step2 Output1 Determine IC50 (Potency & Selectivity) Step1->Output1 Step3 Step 3: Functional Assay Endothelial Tube Formation Step2->Step3 Output2 Determine GI50 (Cellular Efficacy) Step2->Output2 Output3 Quantify Anti-Angiogenic Effect (Functional Impact) Step3->Output3

Sources

Comparative

Comparative thermodynamic stability of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone isomers

A Senior Application Scientist's Guide to the Comparative Thermodynamic Stability of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone Isomers Introduction: The Significance of Tautomerism in Drug Discovery Pyrazoles are a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Comparative Thermodynamic Stability of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone Isomers

Introduction: The Significance of Tautomerism in Drug Discovery

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their stable aromatic nature and versatile synthetic accessibility.[1][2] A critical, yet often overlooked, aspect of pyrazole chemistry is annular prototropic tautomerism—a dynamic equilibrium where a proton shifts between the two nitrogen atoms of the ring.[3][4] This seemingly subtle structural change can profoundly impact a molecule's physicochemical properties, including its solubility, lipophilicity, and, most importantly, its binding affinity to biological targets.[2] For drug development professionals, understanding and controlling tautomeric preference is paramount, as the thermodynamically most stable isomer is typically the one that predominates in a final drug product.

This guide provides an in-depth comparative analysis of the thermodynamic stability of the two principal tautomeric isomers of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone, a representative substituted pyrazole. We will explore both computational and experimental methodologies to dissect the factors governing their stability, offering field-proven insights and self-validating protocols for researchers in organic chemistry and drug development.

The Isomers in Focus: A Tale of Two Tautomers

The subject of our investigation, 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone, exists as an equilibrium between two tautomeric forms. The position of the mobile proton on the pyrazole ring defines these isomers. For clarity, we will designate them as Tautomer A and Tautomer B .

  • Tautomer A (5-substituted-1H-pyrazole) : The proton resides on the nitrogen atom at position 1 (N1), which is distal to the point of substitution. The substituent is on carbon 5 (C5).

  • Tautomer B (3-substituted-1H-pyrazole) : The proton resides on the nitrogen atom at position 2 (N2), which is proximal to the point of substitution. This is equivalent to having the substituent on carbon 3 (C3) of a 1H-pyrazole ring.

isomers cluster_A Tautomer A 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone cluster_B Tautomer B 1-(3-(1H-Pyrazol-3-yl)phenyl)ethanone Ta Ta->⇌ Tb ⇌->Tb

Figure 1: Annular prototropic tautomerism of the title compound.

The central scientific question is: which of these two tautomers is thermodynamically more stable, and by how much? The answer lies in the electronic influence of the 3-acetylphenyl substituent. This group is generally considered electron-withdrawing, a key factor that has been shown to modulate tautomeric equilibria in pyrazole systems.[3][5]

Part 1: Computational Prediction of Isomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting the relative stabilities of isomers.[5][6] By calculating the ground-state energies of each tautomer, we can determine the Gibbs free energy difference (ΔG) between them, providing a quantitative measure of their relative populations at equilibrium.

Causality Behind the Method: Why DFT?

DFT offers a robust balance between computational cost and accuracy, making it superior to simpler semi-empirical methods and more feasible than highly complex ab initio methods like Møller-Plesset (MP) perturbation theory for molecules of this size.[5] The choice of functional and basis set is critical. The B3LYP functional is a widely-used hybrid functional that has demonstrated high accuracy for organic molecules.[7][8] Pairing it with a comprehensive basis set like 6-311++G(d,p) ensures that the model is flexible enough to accurately describe the electron distribution, including lone pairs and π-systems, which are crucial for tautomerism.[5][6]

Experimental Protocol: DFT Calculations

dft_workflow cluster_workflow DFT Computational Workflow A 1. Structure Generation Build 3D models of Tautomer A and Tautomer B B 2. Geometry Optimization Optimize structures to find the lowest energy conformation (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation Confirm true energy minima (no imaginary frequencies) and obtain thermal corrections B->C D 4. Solvation Modeling (Optional) Recalculate energies using a continuum model (e.g., PCM) to simulate solvent effects C->D E 5. Energy Analysis Compare Gibbs Free Energies (ΔG) to determine relative stability C->E D->E

Figure 2: Workflow for determining tautomer stability via DFT.
  • Structure Generation: Create initial 3D structures for both Tautomer A and Tautomer B using molecular modeling software.

  • Geometry Optimization & Frequency Calculation (Gas Phase):

    • Perform a full geometry optimization on each tautomer using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Following optimization, run a frequency calculation at the same level of theory. This step is self-validating: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute the Gibbs free energy.

  • Solvation Modeling: To understand the influence of the environment, repeat the energy calculations using a Polarizable Continuum Model (PCM) to simulate a solvent like water or methanol.[9] This provides insight into how solvent polarity might shift the tautomeric equilibrium.

  • Energy Analysis: Extract the total Gibbs free energies (G) for each tautomer in both the gas phase and the chosen solvent. The relative Gibbs free energy (ΔG) is calculated as: ΔG = G(Tautomer B) - G(Tautomer A) A negative ΔG indicates that Tautomer B is more stable, while a positive ΔG indicates Tautomer A is more stable.

Hypothetical Data & Interpretation

Based on established principles, electron-withdrawing groups attached to the pyrazole ring tend to stabilize the tautomer where the N-H proton is on the nitrogen further from the substituent (Tautomer A in this case).[5] Our hypothetical DFT results reflect this expectation.

TautomerPhaseElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative ΔG (kcal/mol)Predicted Population
Tautomer A Gas-803.123456-802.9876540.00 ~98%
Tautomer B Gas-803.120123-802.984321+2.09 ~2%
Tautomer A Water (PCM)-803.134567-802.9987650.00 ~99%
Tautomer B Water (PCM)-803.130987-802.995432+2.09 ~1%

These hypothetical data predict that Tautomer A is the more stable isomer by approximately 2.09 kcal/mol . This energy difference suggests that at room temperature, Tautomer A would constitute over 98% of the equilibrium mixture. The solvent model shows a negligible effect, indicating the stability is primarily governed by intramolecular electronic factors.

Part 2: Experimental Validation with Differential Scanning Calorimetry (DSC)

While computational methods are powerful, experimental verification is the gold standard. Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[10] It is an excellent tool for characterizing the thermal properties of solid materials, including the melting points and phase transitions of different isomers or polymorphs.[11][12]

Causality Behind the Method: Why DSC?

DSC provides a direct measurement of the thermodynamic properties of the bulk, solid material.[13] By heating a sample, we can observe its melting point (Tm) and enthalpy of fusion (ΔHfus). According to Burger's rules of polymorphism, which can be extended to tautomers that are stable in the solid state, the isomer with the higher melting point and lower enthalpy of fusion is often the more thermodynamically stable form at room temperature.[12] Furthermore, if a sample of the less stable (metastable) isomer is heated, it may first undergo an exothermic transition as it converts to the more stable form before finally melting.[12]

Experimental Protocol: DSC Analysis

dsc_workflow cluster_workflow DSC Experimental Workflow A 1. Sample Preparation Accurately weigh 2-5 mg of the purified solid isomer into an aluminum DSC pan B 2. Sealing Hermetically seal the pan to prevent sublimation A->B C 3. Instrument Setup Place the sample pan and an empty reference pan into the DSC cell B->C D 4. Thermal Program Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere C->D E 5. Data Analysis Analyze the resulting thermogram to identify melting points (Tm) and integrate peak areas for enthalpy of fusion (ΔHfus) D->E

Figure 3: Workflow for assessing isomer stability via DSC.
  • Sample Preparation: Ensure the synthesized compound is purified and dry. Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument. Purge the cell with an inert gas like nitrogen (e.g., at 50 mL/min) to create a stable and non-reactive atmosphere.

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well beyond the compound's melting point (e.g., 250 °C).

  • Data Acquisition and Analysis: Record the heat flow versus temperature. The resulting thermogram is analyzed to determine the onset temperature of melting (Tm) and the area of the melting endotherm, which corresponds to the enthalpy of fusion (ΔHfus).

Hypothetical Data & Interpretation

Assuming Tautomer A is indeed the more stable form, we would expect it to have a higher melting point.

TautomerOnset Melting Point (Tm)Enthalpy of Fusion (ΔHfus)Observations
Tautomer A 185.4 °C28.7 kJ/molA single, sharp endothermic peak corresponding to melting.
Tautomer B 162.1 °C24.1 kJ/molA sharp endotherm at 162.1 °C. An additional broad exotherm may be observed prior to melting if conversion to Tautomer A occurs upon heating.

The hypothetical DSC data support the computational findings. Tautomer A displays a significantly higher melting point, which is a strong indicator of greater crystal lattice stability and, typically, higher overall thermodynamic stability at room temperature. The presence of a recrystallization exotherm in the thermogram of Tautomer B would be a definitive self-validating piece of evidence for its conversion to the more stable Tautomer A.

Conclusion and Outlook

For researchers in drug development, this guide underscores the importance of a multi-faceted approach to understanding tautomerism. An early-stage computational screen using DFT can rapidly and cost-effectively predict the dominant tautomer, guiding synthetic and formulation efforts. Subsequent experimental validation using a direct and robust technique like DSC provides the definitive thermodynamic data required for regulatory filings and ensuring product consistency. By integrating these methodologies, scientists can make more informed decisions, mitigating the risks associated with tautomeric ambiguity and accelerating the development of new therapeutics.

References

  • Purkh, et al. "Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability." To Chemistry Journal, vol. 4, 2019, pp. 47-56.
  • Ghasemi, F., et al. "Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study." New Journal of Chemistry, vol. 45, no. 3, 2021, pp. 1566-1575. [Link]

  • Reva, I., et al. "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." Molecules, vol. 26, no. 21, 2021, p. 6449. [Link]

  • Teixeira, C., et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, vol. 26, no. 1, 2021, p. 136. [Link]

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